GRL0617
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-13-10-11-16(21)12-19(13)20(23)22-14(2)17-9-5-7-15-6-3-4-8-18(15)17/h3-12,14H,21H2,1-2H3,(H,22,23)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVERBUNNCOKGNZ-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C(=O)NC(C)C2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N)C(=O)N[C@H](C)C2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660795 | |
| Record name | 5-Amino-2-methyl-N-[2-(naphthalen-1-yl)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093070-16-6 | |
| Record name | GRL-0617 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093070166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Amino-2-methyl-N-[2-(naphthalen-1-yl)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GRL-0617 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQH4947NDN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
GRL0617's Mechanism of Action on Papain-like Protease (PLpro): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of GRL0617, a non-covalent inhibitor of the papain-like protease (PLpro) of Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) and SARS-CoV-2. This document details the molecular interactions, inhibitory activities, and the experimental methodologies used to elucidate its function, serving as a comprehensive resource for researchers in virology and drug development.
Executive Summary
This compound is a potent, non-covalent inhibitor of the viral protease PLpro, an essential enzyme for viral replication and a key player in the virus's evasion of the host's innate immune response. This compound exerts its inhibitory effect through a dual mechanism: blocking the protease activity of PLpro, thus preventing the cleavage of the viral polyprotein, and inhibiting its deubiquitinating (DUB) and deISGylating activities, which are crucial for the virus to counteract the host's antiviral defenses. Structural and biochemical studies have revealed that this compound binds to a specific allosteric site on PLpro, inducing conformational changes that lead to the inhibition of its enzymatic functions.
Mechanism of Action
This compound functions as a non-covalent inhibitor of PLpro.[1] Its mechanism of action is multifaceted, impacting both the proteolytic and immune-evasion functions of the enzyme.
2.1. Binding Site and Structural Changes:
Crystallographic studies have shown that this compound binds to a hydrophobic pocket within the ubiquitin-specific protease (USP) domain of PLpro, specifically occupying the S3 and S4 subsites of the substrate-binding cleft.[1] This binding is stabilized by a network of hydrophobic and hydrogen bond interactions with key residues of the protease.
A critical consequence of this compound binding is the induction of a significant conformational change in the "blocking loop 2" (BL2) of PLpro. This loop closes down over the active site, effectively narrowing the substrate-binding cleft. This "induced fit" mechanism not only physically obstructs the entry of the viral polyprotein substrate but also prevents the binding of ubiquitin and ISG15, thereby inhibiting all known enzymatic activities of PLpro.
2.2. Inhibition of Protease Activity:
PLpro is responsible for cleaving the viral polyprotein at specific sites to release non-structural proteins (nsps) 1, 2, and 3, which are essential components of the viral replication and transcription complex. By binding to the S3-S4 subsites and inducing the closure of the BL2 loop, this compound competitively inhibits the binding of the viral polyprotein, thereby halting the proteolytic cascade necessary for viral maturation.
2.3. Inhibition of Deubiquitinating (DUB) and DeISGylating Activity:
A key strategy of coronaviruses to evade the host's innate immune response is the removal of ubiquitin (Ub) and interferon-stimulated gene 15 (ISG15) modifications from host proteins by PLpro. These modifications are critical for signaling pathways that lead to the production of type I interferons and other antiviral molecules. This compound's binding to PLpro sterically hinders the access of ubiquitinated and ISGylated substrates to the active site, thus preserving the host's antiviral signaling.[1] NMR spectroscopy has confirmed that this compound effectively displaces ISG15 from its binding site on PLpro.[1]
Quantitative Data
The inhibitory potency of this compound against PLpro has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data.
| Parameter | Virus | Value (μM) | Reference |
| IC50 | SARS-CoV PLpro | 0.6 | [2] |
| IC50 | SARS-CoV-2 PLpro | 2.1 | [1] |
| Ki | SARS-CoV PLpro | 0.49 | [2] |
| Table 1: In Vitro Inhibitory Activity of this compound against PLpro |
| Parameter | Cell Line | Value (μM) | Reference |
| EC50 | Vero E6 | 21 ± 2 | [1] |
| EC50 | Caco-2 hACE2 | 25.14 ± 7.58 | [2] |
| Table 2: Antiviral Activity of this compound in Cell-Based Assays |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound on PLpro.
4.1. Fluorescence Resonance Energy Transfer (FRET) Assay for Protease Inhibition:
This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound against the proteolytic activity of PLpro.
-
Principle: A fluorogenic peptide substrate containing the PLpro cleavage sequence (e.g., RLRGG) is flanked by a FRET pair (e.g., AMC donor and a quencher). In its intact state, the fluorescence of the donor is quenched. Upon cleavage by PLpro, the donor and quencher are separated, resulting in an increase in fluorescence.
-
Protocol Outline:
-
Recombinant SARS-CoV-2 PLpro is incubated with varying concentrations of this compound in an assay buffer (e.g., 50 mM HEPES pH 7.5, 1 mM DTT, 0.1 mg/mL BSA, 0.01% Triton X-100).[3]
-
The reaction is initiated by the addition of the FRET substrate (e.g., Z-RLRGG-AMC).[3]
-
Fluorescence is monitored over time using a microplate reader at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).[3]
-
The rate of substrate cleavage is calculated, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
4.2. Cell-Based Viral Replication Assay:
This assay measures the ability of this compound to inhibit viral replication in a cellular context, providing the half-maximal effective concentration (EC50).
-
Principle: Susceptible cells (e.g., Vero E6) are infected with SARS-CoV-2 in the presence of varying concentrations of this compound. The extent of viral replication is quantified after a defined incubation period.
-
Protocol Outline:
-
Vero E6 cells are seeded in 96-well plates and grown to confluence.
-
The cells are pre-incubated with a serial dilution of this compound for a short period (e.g., 2 hours).[4]
-
The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI), for example, 0.01.[1]
-
After an incubation period (e.g., 48 hours), the viral yield in the supernatant is quantified using methods such as quantitative reverse transcription PCR (qRT-PCR) to measure viral RNA copies or a plaque assay to determine infectious virus titers.[1]
-
Cell viability is also assessed in parallel using assays like CCK8 to ensure that the observed antiviral effect is not due to cytotoxicity.[1]
-
The EC50 value is calculated by plotting the percentage of viral inhibition against the logarithm of the compound concentration.
-
4.3. DeISGylating Activity Assay:
This assay assesses the ability of this compound to inhibit the removal of ISG15 from cellular proteins by PLpro.
-
Principle: Cells are treated to induce the ISGylation of cellular proteins. Cell lysates containing ISGylated proteins are then incubated with recombinant PLpro in the presence or absence of this compound. The level of ISGylated proteins is then analyzed by immunoblotting.
-
Protocol Outline:
-
HEK293T cells are treated with interferon-β to stimulate the ISGylation of cellular proteins.[1]
-
Cell lysates are prepared and incubated with purified recombinant SARS-CoV-2 PLpro and varying concentrations of this compound for a specific time at 37°C.[1]
-
The reaction is stopped, and the proteins are separated by SDS-PAGE.
-
The levels of ISGylated proteins are detected by immunoblotting using an anti-ISG15 antibody. A decrease in the deISGylation activity of PLpro in the presence of this compound is observed as a preservation of the high-molecular-weight ISGylated protein bands.
-
4.4. X-ray Crystallography:
This technique provides a high-resolution three-dimensional structure of the this compound-PLpro complex, revealing the precise binding mode and the induced conformational changes.
-
Protocol Outline:
-
Recombinant SARS-CoV-2 PLpro (often a C111S mutant to prevent autoproteolysis) is purified to high homogeneity.
-
The purified PLpro is incubated with an excess of this compound to ensure complex formation.
-
The PLpro-GRL0617 complex is crystallized using vapor diffusion methods by mixing the complex with a crystallization solution (e.g., containing PEG and a buffer).
-
The resulting crystals are cryo-protected and subjected to X-ray diffraction.
-
The diffraction data is processed to solve the three-dimensional structure of the complex.
-
4.5. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is used to study the interaction between this compound and PLpro in solution, confirming binding and providing insights into the dynamics of the interaction.
-
Principle: The chemical environment of atomic nuclei is sensitive to their surroundings. Upon binding of a ligand, the chemical shifts of the protein's nuclei can change, which can be detected by NMR.
-
Protocol Outline:
-
¹⁵N-labeled ISG15 is prepared.
-
A 2D ¹H-¹⁵N HSQC spectrum of the labeled ISG15 is recorded as a reference.
-
Unlabeled PLpro is added to the ¹⁵N-ISG15 sample, and another HSQC spectrum is recorded. Peak broadening or shifts indicate binding.
-
This compound is then titrated into the ¹⁵N-ISG15-PLpro complex, and a series of HSQC spectra are recorded. The recovery of the initial ISG15 peak intensities and positions indicates the displacement of ISG15 by this compound.[1]
-
Visualizations
5.1. Signaling Pathway
Caption: this compound's dual mechanism of action on PLpro.
5.2. Experimental Workflow: FRET Assay
Caption: Workflow for determining PLpro inhibition using a FRET assay.
5.3. Logical Relationship: this compound Binding and PLpro Inhibition
Caption: Logical flow from this compound binding to its antiviral effects.
Conclusion
This compound represents a well-characterized inhibitor of SARS-CoV and SARS-CoV-2 PLpro, offering a dual-pronged antiviral strategy by targeting both viral replication and immune evasion. Its non-covalent, allosteric mechanism of action provides a solid foundation for the rational design of next-generation PLpro inhibitors with improved potency and pharmacokinetic properties. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for the scientific community engaged in the discovery and development of novel therapeutics against coronaviruses.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of SARS-CoV-2 papain-like protease inhibitors through a combination of high-throughput screening and FlipGFP-based reporter assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reframeDB [reframedb.org]
- 4. A cell-based Papain-like Protease (PLpro) activity assay for rapid detection of active SARS-CoV-2 infections and antivirals - PMC [pmc.ncbi.nlm.nih.gov]
GRL0617: A Technical Guide to its Discovery, Mechanism, and Development as a Coronavirus Papain-Like Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GRL0617 is a selective, non-covalent inhibitor of the papain-like protease (PLpro) of coronaviruses, a critical enzyme for both viral replication and evasion of the host's innate immune response. This technical guide provides a comprehensive overview of the discovery, history of development, and mechanism of action of this compound. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to serve as a resource for researchers in the field of antiviral drug development.
Discovery and History of Development
This compound was first identified as a potent inhibitor of the SARS-CoV PLpro through a high-throughput screening of a diverse chemical library.[1] The initial lead compound was optimized through synthetic chemistry to improve its potency and selectivity, leading to the development of this compound.[1] With the emergence of SARS-CoV-2, this compound was repurposed and found to be an effective inhibitor of the SARS-CoV-2 PLpro as well.[2][3] This has spurred further research into this compound and its analogs as potential therapeutic agents against COVID-19 and other coronavirus-related diseases.[4]
The development of this compound can be summarized in the following key phases:
-
Initial Discovery (Pre-2008): A high-throughput screening of approximately 50,000 compounds was conducted to identify inhibitors of SARS-CoV PLpro. This led to the discovery of a lead compound with an IC50 value of 20 μM.[1]
-
Lead Optimization (2008): Structure-activity relationship (SAR) studies were performed to synthetically optimize the lead compound, resulting in the creation of this compound with a significantly improved IC50 of 0.6 μM for SARS-CoV PLpro.[1]
-
Repurposing for SARS-CoV-2 (2020): Following the outbreak of the COVID-19 pandemic, this compound was investigated for its activity against the highly homologous SARS-CoV-2 PLpro and was confirmed to be an effective inhibitor.[2][3]
-
Preclinical Development and Analog Synthesis (2020-Present): Extensive preclinical studies have been conducted to evaluate the antiviral efficacy and pharmacokinetic properties of this compound in various models.[3] This has also led to the design and synthesis of numerous this compound analogs with the aim of further enhancing potency and drug-like properties.[4]
Mechanism of Action
This compound is a non-covalent, competitive inhibitor of coronavirus PLpro.[1][5] The primary mechanism of action involves the inhibition of the deubiquitinating (DUB) and deISGylating activities of PLpro.[1][6] PLpro plays a crucial role in the viral life cycle by cleaving the viral polyprotein to release functional non-structural proteins.[7] Additionally, it strips ubiquitin (Ub) and interferon-stimulated gene 15 (ISG15) from host cell proteins, thereby dampening the host's innate immune response, particularly the type I interferon pathway.[7]
By inhibiting PLpro, this compound exerts a dual antiviral effect:
-
Inhibition of Viral Polyprotein Processing: this compound blocks the proteolytic activity of PLpro, thereby interfering with the maturation of the viral replication and transcription complex.[6]
-
Restoration of Host Innate Immunity: By preventing the removal of Ub and ISG15 from host proteins, this compound helps to restore the host's antiviral immune signaling pathways.[1]
Quantitative Data
The inhibitory potency of this compound against PLpro from different coronaviruses has been determined in various studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibition of SARS-CoV PLpro by this compound
| Parameter | Value | Reference |
| IC50 | 0.6 µM | [1][5] |
| Ki | 0.49 µM | [5] |
Table 2: In Vitro Inhibition of SARS-CoV-2 PLpro by this compound
| Parameter | Value | Reference |
| IC50 | 0.8 µM - 2.1 µM | [1][2] |
| Ki | 1.8 µM | [3] |
Table 3: Antiviral Activity of this compound
| Virus | Cell Line | Parameter | Value | Reference |
| SARS-CoV | Vero E6 | EC50 | 14.5 µM | [5] |
| SARS-CoV-2 | Vero E6 | EC50 | 21 µM - 27.6 µM | [7][8] |
| SARS-CoV-2 | Caco-2 hACE2 | EC50 | 25.1 µM | [2] |
Experimental Protocols
PLpro Inhibition Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the in vitro inhibitory activity of compounds against SARS-CoV-2 PLpro.[9]
Materials:
-
Recombinant SARS-CoV-2 PLpro
-
FRET substrate (e.g., Dabcyl-FTLRGG/APTKV-Edans)
-
Assay buffer: 50 mM HEPES (pH 7.5), 5 mM DTT, 0.01% Triton X-100
-
This compound (as a positive control)
-
DMSO
-
96-well black microplates
-
Plate reader with fluorescence detection capabilities (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds and this compound in DMSO.
-
In a 96-well plate, add 1 µL of the compound dilutions to the respective wells. Include wells with DMSO only as a negative control.
-
Add 100 µL of 200 nM PLpro in assay buffer to each well.
-
Incubate the plate at 30 °C for 30 minutes.
-
Initiate the reaction by adding 1 µL of 1 mM FRET substrate to each well.
-
Immediately start monitoring the fluorescence signal in a plate reader at 30 °C for 60 minutes.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Calculate the IC50 value by fitting the dose-response data to a suitable equation.
SARS-CoV-2 Antiviral Assay (Cytopathic Effect-based)
This protocol describes a cell-based assay to determine the antiviral activity of compounds against SARS-CoV-2 by measuring the inhibition of the cytopathic effect (CPE).[8]
Materials:
-
Vero E6 cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
SARS-CoV-2 (e.g., USA-WA1/2020 isolate)
-
This compound (as a positive control)
-
DMSO
-
96-well clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed Vero E6 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
The next day, prepare serial dilutions of the test compounds and this compound in culture medium.
-
Remove the growth medium from the cells and add the compound dilutions. Include wells with medium only (cell control) and medium with DMSO (virus control).
-
In a biosafety level 3 (BSL-3) facility, infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.
-
Incubate the plate at 37 °C in a 5% CO2 incubator.
-
At 48-72 hours post-infection, assess the cytopathic effect (CPE) visually under a microscope.
-
To quantify cell viability, add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percent cell viability for each compound concentration relative to the cell and virus controls.
-
Determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values.
Conclusion
This compound represents a significant milestone in the development of inhibitors targeting coronavirus papain-like proteases. Its dual mechanism of action, targeting both viral replication and host immune evasion, makes it a compelling candidate for further therapeutic development. The data and protocols presented in this guide are intended to facilitate ongoing research efforts aimed at optimizing this compound and developing novel PLpro inhibitors to combat current and future coronavirus threats.
References
- 1. GRL 0617 | Papain-like Proteases | Tocris Bioscience [tocris.com]
- 2. Discovery of SARS-CoV-2 papain-like protease inhibitors through a combination of high-throughput screening and FlipGFP-based reporter assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of inhibitors of SARS-CoV-2 papain-like protease deriving from this compound: Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The complex structure of this compound and SARS-CoV-2 PLpro reveals a hot spot for antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
GRL0617 and SARS-CoV-2 PLpro: A Deep Dive into the Binding Interface and Inhibition Mechanism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The papain-like protease (PLpro) of SARS-CoV-2 is a critical enzyme for viral replication and a key player in the virus's ability to evade the host's innate immune response. This dual functionality makes it a prime target for antiviral drug development. GRL0617, a non-covalent inhibitor, has emerged as a significant tool compound for studying PLpro's function and as a scaffold for developing more potent therapeutics. This technical guide provides a comprehensive overview of the binding site of this compound on SARS-CoV-2 PLpro, detailing the molecular interactions, summarizing key quantitative data, and outlining the experimental protocols used to elucidate this critical drug-target interaction.
The this compound Binding Site: A Strategic Position for Inhibition
Structural studies, primarily X-ray crystallography, have revealed that this compound binds to a specific pocket within the ubiquitin-specific protease (USP) domain of SARS-CoV-2 PLpro.[1][2] This binding site is located in the S3-S4 pockets of the substrate-binding cleft.[3][4][5] The binding of this compound is non-covalent and induces a notable conformational change in the enzyme, specifically the closure of the BL2 loop.[3][4][5] This "induced fit" mechanism not only allows this compound to occupy the substrate-binding pocket but also effectively seals the entrance, thereby preventing the natural substrates, such as viral polyproteins and host proteins like ISG15 and ubiquitin, from accessing the catalytic triad (Cys111, His272, and Asp286).[4][5]
The key amino acid residues of PLpro that form direct interactions with this compound include:
-
Hydrogen Bonds: The carboxylate side chain of Asp164 donates a hydrogen bond to the N2 nitrogen of this compound.[4] The backbone NH group of Gln269 forms a hydrogen bond with the O7 oxygen of the inhibitor.[4]
-
Hydrophobic and van der Waals Interactions: The naphthalene moiety of this compound is nestled in a hydrophobic pocket formed by residues such as Pro247, Pro248, Tyr264, Tyr268, and Gln269.[6]
This binding mode sterically hinders the C-terminal tail of ISG15 and ubiquitin from engaging with the protease, as confirmed by NMR studies and structural overlays.[1][6] By blocking the deISGylating and deubiquitinating activities of PLpro, this compound not only inhibits viral polyprotein processing but also helps to restore the host's antiviral immune response.[7]
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound against SARS-CoV-2 PLpro has been quantified through various in vitro and cell-based assays. The following table summarizes the key quantitative data from multiple studies.
| Parameter | Value | Assay Type | Cell Line (if applicable) | Reference |
| IC50 | 2.1 µM | Protease Inhibition (RLRGG-AMC substrate) | N/A | [1][2] |
| IC50 | 2.2 ± 0.3 µM | Protease Inhibition | N/A | [3][4][5] |
| EC50 | 21 ± 2 µM | Antiviral Activity | Vero E6 | [1] |
| Crystal Structure Resolution | 2.6 Å | X-ray Crystallography | N/A | [3][4][5] |
| PDB ID | 7CMD | X-ray Crystallography | N/A | [8] |
Experimental Protocols
The characterization of the this compound binding site and its inhibitory activity has been made possible through a combination of biochemical, biophysical, and structural biology techniques. Detailed methodologies for the key experiments are provided below.
X-ray Crystallography of SARS-CoV-2 PLpro in Complex with this compound
Objective: To determine the three-dimensional structure of PLpro bound to this compound to identify the precise binding site and molecular interactions.
Methodology:
-
Protein Expression and Purification: The gene encoding for the PLpro domain of SARS-CoV-2 (often with a C111S mutation to prevent autoproteolysis without significantly altering the structure) is cloned into an expression vector and transformed into E. coli. The protein is overexpressed and purified using a series of chromatography steps, such as Ni-NTA affinity chromatography and size-exclusion chromatography.
-
Co-crystallization: The purified PLpro is concentrated and incubated with a molar excess of this compound. The complex is then subjected to crystallization screening using various commercially available or in-house prepared crystallization screens. Hanging drop or sitting drop vapor diffusion methods are commonly employed.
-
Data Collection: Crystals of the PLpro-GRL0617 complex are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: The collected diffraction data are processed, and the structure is solved by molecular replacement using a previously determined structure of apo-PLpro as a search model. The model is then refined, and the this compound molecule is built into the electron density map.
In Vitro Protease Inhibition Assay
Objective: To quantify the inhibitory potency of this compound on the enzymatic activity of PLpro.
Methodology:
-
Reagents:
-
Purified recombinant SARS-CoV-2 PLpro.
-
Fluorogenic peptide substrate (e.g., RLRGG-AMC).
-
Assay buffer (e.g., Tris-HCl, pH 7.5, containing DTT).
-
This compound dissolved in DMSO.
-
96-well black microplates.
-
-
Procedure:
-
A dilution series of this compound is prepared in the assay buffer.
-
A fixed concentration of PLpro is added to the wells of the microplate containing the different concentrations of this compound or DMSO (as a control).
-
The plate is incubated for a pre-determined time at room temperature to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate RLRGG-AMC.
-
The fluorescence intensity is measured over time using a plate reader (excitation ~360 nm, emission ~460 nm).
-
The initial reaction rates are calculated from the linear phase of the fluorescence curves.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Cell-Based Antiviral Assay
Objective: To evaluate the efficacy of this compound in inhibiting SARS-CoV-2 replication in a cellular context.
Methodology:
-
Cell Culture: Vero E6 cells are seeded in 96-well plates and grown to confluency.
-
Infection and Treatment: The cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI). Following viral adsorption, the inoculum is removed, and the cells are treated with various concentrations of this compound.
-
Incubation: The plates are incubated for a defined period (e.g., 48 hours) at 37°C.
-
Quantification of Viral Replication: The antiviral effect is quantified by measuring the amount of viral RNA in the cell culture supernatant using quantitative real-time PCR (qRT-PCR). Alternatively, a plaque reduction assay can be performed to determine the reduction in viral titer.
-
Data Analysis: The EC50 value, the concentration of the compound that inhibits viral replication by 50%, is calculated by plotting the percentage of viral inhibition against the drug concentration. Cell viability assays are also performed in parallel to assess any cytotoxic effects of the compound.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for identifying and characterizing the binding site of an inhibitor like this compound.
Caption: Workflow for this compound binding site identification.
Conclusion
The detailed characterization of the this compound binding site on SARS-CoV-2 PLpro provides a robust foundation for structure-based drug design. The insights gained from structural and biochemical studies have illuminated a key vulnerability of the virus. The methodologies outlined in this guide serve as a blueprint for the continued investigation of PLpro inhibitors and the development of next-generation antiviral therapeutics to combat current and future coronavirus threats.
References
- 1. researchgate.net [researchgate.net]
- 2. The complex structure of this compound and SARS-CoV-2 PLpro reveals a hot spot for antiviral drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structure of SARS-CoV-2 papain-like protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure of SARS-CoV-2 papain-like protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. rcsb.org [rcsb.org]
GRL0617: A Non-Covalent Inhibitor of Viral Papain-Like Proteases
A Technical Guide for Drug Development Professionals
Introduction
GRL0617 is a potent, non-covalent small-molecule inhibitor targeting the papain-like protease (PLpro) of coronaviruses, including Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) and SARS-CoV-2.[1][2] This document provides an in-depth technical overview of this compound, summarizing its inhibitory activity, mechanism of action, and the experimental protocols used for its characterization. This guide is intended for researchers, scientists, and drug development professionals exploring antiviral therapeutics.
This compound emerged from a high-throughput screening of a diverse chemical library and subsequent synthetic optimization.[3] It has been instrumental in validating PLpro as a viable target for antiviral drug development against coronaviruses.[3] PLpro is a critical viral enzyme with dual functions: it is essential for processing the viral polyprotein to generate functional non-structural proteins for viral replication, and it acts as a deubiquitinating (DUB) and deISGylating enzyme, stripping ubiquitin and ISG15 modifications from host proteins to help the virus evade the host's innate immune response.[3][4] By inhibiting PLpro, this compound presents a "double-hit" therapeutic strategy, simultaneously blocking viral replication and enhancing the host's antiviral immune signaling pathways.[4][5]
Quantitative Inhibitory and Antiviral Activity
The inhibitory potency of this compound has been evaluated against viral proteases and in cell-based antiviral assays. The following tables summarize the key quantitative data.
| Target | Assay Type | Value | Reference |
| SARS-CoV PLpro | Enzyme Inhibition (IC50) | 0.6 µM | [2][5][6] |
| SARS-CoV PLpro | Competitive Inhibition (Ki) | 0.49 µM | [2][3][6] |
| SARS-CoV-2 PLpro | Enzyme Inhibition (IC50) | 0.8 µM | [5] |
| SARS-CoV-2 PLpro | Enzyme Inhibition (IC50) | 2.1 µM | [7][8] |
| SARS-CoV-2 PLpro | Inhibition Constant (Ki) | 1.8 µM | [9] |
Table 1: In Vitro Enzymatic Inhibition of this compound
| Virus | Cell Line | Assay Type | Value | Reference |
| SARS-CoV | Vero E6 | Antiviral Activity (EC50) | 14.5 µM | [6] |
| SARS-CoV | Vero E6 | Antiviral Activity (EC50) | 15 µM | [2][3] |
| SARS-CoV-2 | Vero E6 | Antiviral Activity (EC50) | 21 ± 2 µM | [8] |
| SARS-CoV-2 | Vero E6 | Antiviral Activity (EC50) | 27.6 µM | [10] |
| SARS-CoV-2 (Delta Variant) | Vero E6 | Antiviral Activity (EC50) | 41.17 ± 4.48 µM | [11] |
| SARS-CoV-2 (Omicron BA.5 Variant) | Vero E6 | Antiviral Activity (EC50) | 33.32 ± 10.16 µM | [11] |
Table 2: Cell-Based Antiviral Efficacy of this compound
This compound has demonstrated selectivity for viral PLpro, showing no significant inhibition of human deubiquitinating enzymes such as HAUSP, USP18, UCH-L1, and UCH-L3.[5][12]
Mechanism of Action
This compound acts as a competitive, non-covalent inhibitor of PLpro.[2][3][6] X-ray crystallography studies of the this compound-PLpro complex have revealed a unique mode of inhibition.[3] The inhibitor binds to the S3 and S4 subsites of the enzyme, away from the catalytic cysteine residue.[3] This binding induces a conformational change, specifically the closure of the BL2 loop, which in turn shuts down the enzyme's catalytic activity at the active site.[3] This allosteric-like inhibition mechanism contributes to its specificity.
Furthermore, NMR data has shown that this compound effectively blocks the binding of the C-terminus of ISG15 to PLpro, thereby inhibiting the enzyme's deISGylating activity.[7][8] This is crucial for restoring the host's innate immune response, which is often suppressed by viral PLpro.
References
- 1. GRL-0617 - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. pnas.org [pnas.org]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The complex structure of this compound and SARS-CoV-2 PLpro reveals a hot spot for antiviral drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery and characterization of novel potent non-covalent small molecule inhibitors targeting papain-like protease from SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GRL-0617 |CAS:1093070-16-6 Probechem Biochemicals [probechem.com]
GRL-0617: A Technical Guide to its Chemical Properties and Antiviral Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
GRL-0617 is a potent, noncovalent inhibitor of the papain-like protease (PLpro) of coronaviruses, including SARS-CoV and SARS-CoV-2.[1][2][3] Its unique mechanism of action, which involves not only the direct inhibition of viral replication but also the enhancement of the host's innate immune response, has positioned it as a significant compound in the development of antiviral therapeutics.[4][5] This technical guide provides an in-depth overview of the chemical properties, biological activity, and experimental evaluation of GRL-0617.
Chemical and Physical Properties
GRL-0617, with the chemical name 5-Amino-2-methyl-N-[(1R)-1-(1-naphthalenyl)ethyl]benzamide, is a small molecule with the following properties:[6]
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₀N₂O | [2] |
| Molecular Weight | 304.39 g/mol | [2] |
| CAS Number | 1093070-16-6 | [3] |
| Purity | ≥98% | [6] |
| Solubility | Soluble to 100 mM in DMSO and ethanol | [6] |
| Storage | Store at -20°C |
Biological Activity and Mechanism of Action
GRL-0617 is a selective and competitive inhibitor of coronavirus PLpro.[1] PLpro is a viral enzyme with two critical functions: processing the viral polyprotein for replication and cleaving ubiquitin and Interferon-stimulated gene 15 (ISG15) from host cell proteins to evade the innate immune response.[4][7] By inhibiting PLpro, GRL-0617 exerts a dual antiviral effect.
In Vitro Efficacy
The inhibitory activity of GRL-0617 against coronavirus PLpro has been quantified in various enzymatic assays.
| Target | Assay | IC₅₀ (μM) | Reference |
| SARS-CoV PLpro | Enzymatic Assay | 0.6 | [1] |
| SARS-CoV-2 PLpro | Enzymatic Assay | 0.8 | [6] |
| SARS-CoV-2 PLpro | Enzymatic Assay | 2.1 | [8] |
The binding affinity of GRL-0617 to SARS-CoV PLpro has been determined with a Ki value of 0.49 μM.[1]
Cellular Antiviral Activity
The efficacy of GRL-0617 in inhibiting viral replication has been demonstrated in cell-based assays.
| Virus | Cell Line | Assay | EC₅₀ (μM) | Reference |
| SARS-CoV | Vero E6 | Antiviral Assay | 14.5 | [1][9] |
| SARS-CoV-2 | Vero E6 | Cytopathic Effect (CPE) Assay | 21 ± 2 | [10][11][12] |
| SARS-CoV-2 | Vero E6 | Plaque Reduction Assay | 27.6 | [13] |
GRL-0617 has been shown to have no associated cytotoxicity at concentrations up to 100 μM in Vero E6 cells.[12][14]
Signaling Pathway and Mechanism of Action
GRL-0617's dual-action mechanism is a key aspect of its therapeutic potential. By inhibiting PLpro, it not only halts viral polyprotein processing but also prevents the deubiquitination and deISGylation of host proteins. This is particularly important for the host's antiviral response, as PLpro is known to cleave ISG15 from IRF3 (Interferon Regulatory Factor 3), a key step in suppressing the type I interferon response.[5][7] Inhibition of PLpro by GRL-0617 therefore restores this crucial antiviral signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of GRL-0617.
PLpro Inhibition Assay
This assay measures the ability of GRL-0617 to inhibit the enzymatic activity of PLpro using a fluorogenic peptide substrate.
Materials:
-
Recombinant SARS-CoV-2 PLpro
-
Fluorogenic peptide substrate (e.g., RLRGG-AMC)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT)
-
GRL-0617
-
DMSO (for compound dilution)
-
384-well black assay plates
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of GRL-0617 in DMSO.
-
Perform serial dilutions of GRL-0617 in assay buffer.
-
Add a defined amount of recombinant PLpro to each well of the 384-well plate.
-
Add the diluted GRL-0617 or DMSO (vehicle control) to the wells and incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate RLRGG-AMC to each well.
-
Monitor the increase in fluorescence (Excitation: 360 nm, Emission: 460 nm) over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of GRL-0617.
-
Determine the IC₅₀ value by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Viral Replication Assay (Cytopathic Effect - CPE Assay)
This assay assesses the ability of GRL-0617 to protect cells from virus-induced cell death.
Materials:
-
Vero E6 cells
-
SARS-CoV-2 virus stock
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
GRL-0617
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo)
-
Luminometer
Procedure:
-
Seed Vero E6 cells in 96-well plates and incubate overnight.
-
Prepare serial dilutions of GRL-0617 in cell culture medium.
-
Remove the old medium from the cells and add the diluted GRL-0617.
-
Infect the cells with SARS-CoV-2 at a specific Multiplicity of Infection (MOI), for example, 0.01.[10][11][12]
-
Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C.[12]
-
At the end of the incubation, add a cell viability reagent to each well.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each GRL-0617 concentration relative to untreated, uninfected controls.
-
Determine the EC₅₀ value by plotting cell viability against the logarithm of the inhibitor concentration.
In-Cell Deubiquitination/DeISGylation Assay
This assay evaluates the ability of GRL-0617 to inhibit PLpro-mediated cleavage of ubiquitin or ISG15 from cellular proteins.
Materials:
-
HEK293T cells
-
Plasmids encoding GFP-tagged PLpro, Ubiquitin, and/or ISG15
-
Transfection reagent
-
GRL-0617
-
Cell lysis buffer
-
Antibodies against Ubiquitin, ISG15, and GFP
-
Western blotting equipment and reagents
Procedure:
-
Transfect HEK293T cells with plasmids encoding GFP-PLpro and either Ubiquitin or ISG15.
-
After 24 hours, treat the cells with various concentrations of GRL-0617 for an additional 24 hours.[11][12]
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Perform immunoblotting using antibodies specific for Ubiquitin, ISG15, and GFP to visualize the levels of ubiquitinated/ISGylated proteins and PLpro expression.[11][12]
-
A decrease in the cleavage of high molecular weight ubiquitin/ISG15 conjugates in the presence of GRL-0617 indicates inhibition of PLpro's deubiquitinating/deISGylating activity.
Conclusion
GRL-0617 is a well-characterized inhibitor of coronavirus PLpro with a promising dual mechanism of action that includes both direct antiviral effects and the potentiation of the host's innate immune response. The data and experimental protocols summarized in this guide provide a comprehensive resource for researchers and drug development professionals working on the development of novel anticoronaviral therapies. The favorable in vitro and cellular activity of GRL-0617, coupled with its selectivity for the viral protease, underscores its potential as a lead compound for further optimization and clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Grl-0617 | C20H20N2O | CID 24941262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GRL-0617 - Wikipedia [en.wikipedia.org]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. researchgate.net [researchgate.net]
- 6. GRL 0617 | Papain-like Proteases | Tocris Bioscience [tocris.com]
- 7. Identifying structural–functional analogue of this compound, the only well-established inhibitor for papain-like protease (PLpro) of SARS-CoV2 from the pool of fungal metabolites using docking and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The complex structure of this compound and SARS-CoV-2 PLpro reveals a hot spot for antiviral drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A covalent inhibitor targeting the papain-like protease from SARS-CoV-2 inhibits viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The complex structure of this compound and SARS-CoV-2 PLpro reveals a hot spot for antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design of SARS-CoV-2 PLpro Inhibitors for COVID-19 Antiviral Therapy Leveraging Binding Cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
GRL-0617: An In-Depth Technical Guide to Preliminary In Vitro Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro efficacy of GRL-0617, a selective, non-covalent inhibitor of the papain-like protease (PLpro) of coronaviruses, including SARS-CoV and SARS-CoV-2. GRL-0617 has emerged as a significant tool compound in the study of viral replication and the host immune response. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the compound's mechanism of action and relevant biological pathways.
Core Efficacy Data
GRL-0617 has demonstrated potent inhibitory activity against viral PLpro and effective suppression of viral replication in various in vitro models. The following tables summarize the key quantitative metrics reported in foundational studies.
| Parameter | Virus/Protease | Value | Assay Type | Reference |
| IC50 | SARS-CoV PLpro | 0.6 µM | Enzyme Inhibition | [1][2] |
| IC50 | SARS-CoV-2 PLpro | 0.8 µM | Enzyme Inhibition | [2] |
| IC50 | SARS-CoV-2 PLpro | 2.1 ± 0.2 µM | FRET-based Assay | [3][4][5] |
| Ki | SARS-CoV PLpro | 0.49 µM | Enzyme Kinetics | [1] |
| Ki | SARS-CoV-2 PLpro | 857 nM | FRET-based Assay | [6] |
| EC50 | SARS-CoV (in Vero E6 cells) | 15 µM | Viral Replication Assay | [1] |
| EC50 | SARS-CoV-2 (in Vero E6 cells) | 21 ± 2 µM | Cytopathic Effect (CPE) Assay | [3][7] |
| EC50 | SARS-CoV-2 (in Vero E6 cells with P-glycoprotein inhibitor) | 51.9 µM | Cytopathic Effect (CPE) Assay | [6] |
Metabolic Stability and Cytochrome P450 Inhibition
Understanding the metabolic profile of a compound is critical for its development as a therapeutic agent. In vitro studies using human liver microsomes (HLMs) have characterized the metabolic stability and potential for drug-drug interactions of GRL-0617.
| Parameter | Condition | Value | Reference |
| Half-life (t1/2) | HLM with NADPH | 26.4 min | [8][9] |
| Half-life (t1/2) | HLM with NADPH + UDPGA | 29.5 min | [8][9] |
| Intrinsic Clearance (CLint,mic) | HLM with NADPH | 26.3 µL/min/mg protein | [8][9] |
| Intrinsic Clearance (CLint,mic) | HLM with NADPH + UDPGA | 23.5 µL/min/mg protein | [8][9] |
GRL-0617 has also been shown to inhibit several cytochrome P450 (CYP) isoforms, with the most potent activity against CYP2C9 and CYP3A4.
| CYP Isoform | IC50 (µM) | 95% Confidence Interval (µM) | Substrate Used | Reference |
| CYP1A2 | 59.6 | 42.9–82.7 | - | [8][9] |
| CYP2B6 | 22.6 | 11.0–46.2 | - | [8][9] |
| CYP2C9 | 7.6 | 6.3–9.2 | Tolbutamide | [8][9] |
| CYP2C19 | 27.5 | 22.4–33.8 | - | [8][9] |
| CYP3A4 | 10.9 | 8.7–13.6 | Midazolam | [8][9] |
| CYP3A4 | 8.0 | 6.4–10.1 | Testosterone | [8][9] |
Mechanism of Action and Signaling Pathways
GRL-0617 is a non-covalent inhibitor that binds to the PLpro enzyme, a viral protease crucial for processing the viral polyprotein for replication.[1][10] Additionally, PLpro acts as a deubiquitinating (DUB) and deISGylating enzyme, cleaving ubiquitin and ISG15 (Interferon-Stimulated Gene 15) from host cell proteins. This activity allows the virus to evade the host's innate immune response, particularly the Type I interferon pathway.[11] By inhibiting PLpro, GRL-0617 not only disrupts viral replication but also restores the host's antiviral immune signaling.[2][11]
Caption: GRL-0617 inhibits PLpro, blocking viral polyprotein processing and immune evasion.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the in vitro evaluation of GRL-0617.
PLpro Enzymatic Inhibition Assay (FRET-based)
This assay quantitatively measures the ability of a compound to inhibit the enzymatic activity of PLpro.
Caption: Workflow for the FRET-based PLpro enzymatic inhibition assay.
Methodology:
-
Reagents : Recombinant purified SARS-CoV-2 PLpro protein, a fluorogenic substrate such as Z-Arg-Leu-Arg-Gly-Gly-AMC (RLRGG-AMC), and GRL-0617 at various concentrations.[12]
-
Assay Plate Preparation : Experiments are typically conducted in 384-well black non-binding plates to minimize signal interference.[12]
-
Incubation : PLpro is pre-incubated with varying concentrations of GRL-0617 in an appropriate assay buffer for a defined period at a constant temperature (e.g., 37°C).
-
Reaction Initiation : The enzymatic reaction is initiated by adding the FRET substrate to the enzyme-inhibitor mixture.
-
Signal Detection : As PLpro cleaves the substrate, it separates a fluorophore (AMC) from a quencher, resulting in an increase in fluorescence. This signal is measured over time using a plate reader.
-
Data Analysis : The rate of substrate cleavage is determined from the linear phase of the fluorescence curve. The percentage of inhibition at each GRL-0617 concentration is calculated relative to a DMSO control. The IC50 value is then determined by fitting the dose-response data to a suitable equation.[5]
Antiviral Cell-Based Assay (Cytopathic Effect - CPE)
This assay assesses the ability of a compound to protect cells from virus-induced death.
Methodology:
-
Cell Seeding : Vero E6 cells, which are highly susceptible to SARS-CoV-2 infection, are seeded into 96-well plates and allowed to form a monolayer.[7]
-
Compound Treatment : Cells are treated with serial dilutions of GRL-0617.
-
Viral Infection : The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI), for example, 0.01.[3][7]
-
Incubation : The plates are incubated for a period sufficient to observe virus-induced cytopathic effects (e.g., 48 hours).[7]
-
Quantification of Cell Viability : Cell viability is measured using a colorimetric assay such as MTT or CCK8.[7][13] The absorbance is proportional to the number of viable cells.
-
Data Analysis : The percentage of cell protection is calculated for each compound concentration. The EC50 value, the concentration at which 50% of the cytopathic effect is inhibited, is determined from the dose-response curve.[7]
In-Cell DeISGylation and Deubiquitination Assays
These assays evaluate the ability of GRL-0617 to inhibit PLpro's function in cleaving ISG15 and ubiquitin from host proteins within a cellular context.
Methodology:
-
Cell Transfection : HEK293T cells are transfected with plasmids encoding for GFP-tagged PLpro, ISG15, and the necessary E1, E2, and E3 enzymes to induce protein ISGylation.[7]
-
Compound Treatment : The transfected cells are then treated with various concentrations of GRL-0617 for a specified duration (e.g., 24 hours).[7]
-
Cell Lysis and Immunoblotting : Cells are lysed, and the proteins are separated by SDS-PAGE. Western blotting is performed using antibodies against ISG15, ubiquitin, and GFP (to detect PLpro).
-
Analysis : The inhibition of deISGylation or deubiquitination is observed as a restoration or increase in the levels of high-molecular-weight ISGylated or ubiquitinated proteins in the presence of GRL-0617.[7]
This guide provides a foundational understanding of the in vitro profile of GRL-0617. The presented data and methodologies, drawn from key peer-reviewed studies, underscore its importance as a chemical probe for studying coronavirus biology and as a lead compound for the development of novel antiviral therapeutics.
References
- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. The complex structure of GRL0617 and SARS-CoV-2 PLpro reveals a hot spot for antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The complex structure of this compound and SARS-CoV-2 PLpro reveals a hot spot for antiviral drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. In vitro metabolic characterization of the SARS-CoV-2 papain-like protease inhibitors this compound and HY-17542 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | In vitro metabolic characterization of the SARS-CoV-2 papain-like protease inhibitors this compound and HY-17542 [frontiersin.org]
- 10. GRL-0617 - Wikipedia [en.wikipedia.org]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. scienceopen.com [scienceopen.com]
- 13. Repurposing of FDA Approved Drugs Against SARS-CoV-2 Papain-Like Protease: Computational, Biochemical, and in vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Target Specificity of GRL0617 for Coronaviral PLpro
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target specificity of this compound, a non-covalent inhibitor of coronaviral papain-like protease (PLpro). This compound has emerged as a significant tool compound for studying PLpro functions and as a scaffold for developing potent antiviral therapeutics. This document details its inhibitory activity, mechanism of action, and selectivity, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
Quantitative Inhibitory Activity of this compound
This compound demonstrates potent inhibitory activity against the PLpro of SARS-CoV and SARS-CoV-2. Its efficacy has been quantified through various in vitro and cell-based assays.
In Vitro Enzymatic Inhibition
The inhibitory potency of this compound against purified coronaviral PLpro is typically determined using fluorogenic peptide substrates. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) are key metrics for its direct enzymatic inhibition.
| Target Enzyme | Inhibitor | IC50 (μM) | Ki (μM) | Reference |
| SARS-CoV PLpro | This compound | 0.6 | 0.49 | [1][2][3][4] |
| SARS-CoV-2 PLpro | This compound | 2.1 | Not Reported | [5][6] |
| SARS-CoV-2 PLpro | This compound | 2.4 | Not Reported | [7] |
| SARS-CoV-2 PLpro | This compound | Not Reported | 0.857 | [8] |
Antiviral Activity in Cell Culture
The half-maximal effective concentration (EC50) measures the concentration of this compound required to inhibit viral replication by 50% in cell culture models, providing an indication of its potency in a biological context.
| Virus | Cell Line | EC50 (μM) | Reference |
| SARS-CoV | Vero E6 | 14.5 - 15 | [1][2][3][4] |
| SARS-CoV-2 | Vero E6 | 21 ± 2 | [5] |
| SARS-CoV-2 | Vero E6 | ~20 | [9] |
| SARS-CoV-2 | Vero E6 | 51.9 (with P-gp inhibitor) | [8] |
Specificity Against Host Proteases
A critical aspect of a successful antiviral is its selectivity for the viral target over host enzymes to minimize off-target effects and toxicity. This compound has been profiled against a panel of human deubiquitinating enzymes (DUBs), which share structural homology with viral PLpro.
| Host Protease | Inhibitor | Activity/Inhibition | Reference |
| HAUSP (USP7) | This compound | No significant inhibition | [2][10] |
| USP18 | This compound | No significant inhibition | [2] |
| UCH-L1 | This compound | No significant inhibition | [2][10] |
| UCH-L3 | This compound | No significant inhibition | [2][10] |
| Human Coronavirus NL63 PLP2 | This compound | No significant inhibition | [2] |
| MERS-CoV PLpro | This compound | No inhibitory activity | [11] |
Mechanism of Action and Binding Mode
This compound is a non-covalent inhibitor that targets a specific region of the PLpro enzyme.[2][6][12] Its unique mechanism involves binding to a site distinct from the catalytic triad, inducing a conformational change that allosterically inhibits enzyme activity.
X-ray crystallography studies have revealed that this compound binds within the S3 and S4 substrate-binding pockets of PLpro.[2][9] This binding induces a flexible blocking loop (BL2) to close over the active site, thereby preventing substrate access and catalysis.[13] This mechanism contrasts with covalent inhibitors that directly modify the catalytic cysteine residue.
Furthermore, this compound has been shown to block the deISGylating activity of PLpro by sterically hindering the binding of the C-terminus of ISG15 (an interferon-stimulated gene product) to the enzyme.[5][6] By inhibiting both viral polyprotein processing and the virus's ability to suppress the host's innate immune response, this compound acts as a "double-hit" therapeutic agent.[12]
Caption: Mechanism of this compound non-covalent inhibition of PLpro.
Key Experimental Protocols
The characterization of this compound's target specificity relies on a suite of biochemical and cell-based assays. The methodologies for these key experiments are detailed below.
FRET-Based PLpro Inhibition Assay
This biochemical assay quantitatively measures the enzymatic activity of PLpro and the inhibitory effect of compounds like this compound.
Principle: The assay uses a synthetic peptide substrate (e.g., Z-RLRGG-AMC) that contains a fluorophore (AMC, 7-amino-4-methylcoumarin) quenched by a nearby group.[5][13] Upon cleavage by PLpro, the fluorophore is released, resulting in a measurable increase in fluorescence intensity that is proportional to enzyme activity.
Protocol:
-
Reagents: Purified recombinant coronaviral PLpro, FRET substrate (e.g., Z-RLRGG-AMC), assay buffer (e.g., 50 mM HEPES pH 7.5, 5 mM DTT, 0.01% Triton X-100), this compound stock solution in DMSO, 384-well black plates.
-
Procedure: a. Serially dilute this compound in DMSO and then in assay buffer to achieve the desired final concentrations. b. Add a fixed concentration of PLpro enzyme to the wells of the microplate. c. Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.[14] d. Initiate the enzymatic reaction by adding the FRET substrate to all wells. e. Immediately monitor the increase in fluorescence (e.g., excitation at 340-360 nm, emission at 450-460 nm) over time using a plate reader.[15]
-
Data Analysis: a. Calculate the initial reaction rates (slopes of the fluorescence vs. time curves). b. Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity). c. Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for a FRET-based PLpro inhibition assay.
Antiviral Cytopathic Effect (CPE) Assay
This cell-based assay evaluates the ability of a compound to protect cells from virus-induced death, thereby measuring its antiviral efficacy.
Principle: Susceptible cells (e.g., Vero E6) are infected with the virus in the presence of the test compound.[2] Uninhibited viral replication leads to cell death (cytopathic effect). The viability of the cells is measured after a period of incubation, and a reduction in CPE indicates antiviral activity.
Protocol:
-
Materials: Vero E6 cells, SARS-CoV-2 virus stock, cell culture medium, this compound, and a cell viability reagent (e.g., CellTiter-Glo®, CCK8).
-
Procedure: a. Seed Vero E6 cells in 96-well plates and grow to confluency. b. Prepare serial dilutions of this compound in the culture medium. c. Remove the growth medium and add the compound dilutions to the cells. d. Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI), for instance, 0.01.[5][13] Include uninfected cells (mock) and infected cells without the compound (virus control). e. Incubate the plates for a specified time (e.g., 48-72 hours) until CPE is evident in the virus control wells. f. Measure cell viability according to the manufacturer's protocol of the chosen reagent.
-
Data Analysis: a. Normalize the viability data to the mock-infected control (100% viability) and the virus control (0% viability). b. Plot the percentage of cell protection against the logarithm of this compound concentration and fit to a dose-response curve to calculate the EC50 value. c. A parallel assay without virus infection is run to determine the 50% cytotoxic concentration (CC50) to assess the compound's toxicity.
In-Cell Deubiquitinase (DUB) / DeISGylase Activity Assay
This assay assesses the ability of this compound to inhibit PLpro's DUB and deISGylase functions within a cellular context.[5][13]
Principle: Cells are engineered to overexpress PLpro along with components of the ubiquitination or ISGylation machinery. The accumulation of ubiquitinated or ISGylated proteins is monitored by Western blotting. Inhibition of PLpro by this compound will lead to an increase in the levels of these modified proteins.
Protocol:
-
Cell Culture and Transfection: a. Use a cell line such as HEK293T. b. Co-transfect cells with plasmids encoding for GFP-tagged PLpro, ISG15 (for deISGylase assay) or Ubiquitin (for DUB assay), and the necessary E1/E2/E3 ligase enzymes.[5][13]
-
Compound Treatment: a. After 24 hours of transfection, treat the cells with varying concentrations of this compound or DMSO for an additional 24 hours.[13]
-
Cell Lysis and Western Blotting: a. Lyse the cells and collect the protein extracts. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Probe the membrane with specific primary antibodies against Ubiquitin, ISG15, and GFP (to detect PLpro). Use an antibody against a housekeeping protein like GAPDH as a loading control. d. Use corresponding secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Data Analysis: a. Analyze the band intensities for high-molecular-weight smears, which represent poly-ubiquitinated or poly-ISGylated proteins. b. A dose-dependent increase in these smears in this compound-treated cells indicates inhibition of PLpro's deconjugating activity.
Caption: Logical relationship of this compound's target specificity.
References
- 1. A covalent inhibitor targeting the papain-like protease from SARS-CoV-2 inhibits viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. The complex structure of this compound and SARS-CoV-2 PLpro reveals a hot spot for antiviral drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PLpro Inhibitors as a Potential Treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Potential Inhibitors Targeting Papain-Like Protease of SARS-CoV-2: Two Birds With One Stone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A noncovalent class of papain-like protease/deubiquitinase inhibitors blocks SARS virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Screening, Synthesis and Biochemical Characterization of SARS-CoV-2 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Foundational Research on GRL0617 and Its Analogs
This technical guide provides a comprehensive overview of the foundational research on this compound, a pivotal non-covalent inhibitor of the coronavirus papain-like protease (PLpro). It details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and explores the development of its analogs as potential antiviral therapeutics.
Core Concepts: Mechanism of Action of this compound
This compound is a selective and competitive inhibitor of the papain-like protease (PLpro), an essential enzyme for viral replication in coronaviruses like SARS-CoV and SARS-CoV-2.[1][2][3] Its mechanism is multifaceted, targeting two critical functions of PLpro:
-
Inhibition of Viral Polyprotein Processing : After the virus enters a host cell, its RNA is translated into large polyproteins (pp1a and pp1ab).[4] PLpro is responsible for cleaving these polyproteins at specific sites to release individual non-structural proteins (nsps) that are essential for forming the viral replication complex.[4] this compound binds non-covalently to the ubiquitin-specific proteases (USP) domain of PLpro, adjacent to the active site, thereby inhibiting this crucial cleavage process and halting viral maturation.[5][6]
-
Restoration of Host Innate Immunity : PLpro also acts as a deubiquitinating (DUB) and deISGylating enzyme, stripping ubiquitin and ISG15 protein modifiers from host proteins.[5][7] This action suppresses the host's innate immune response, particularly the Type I interferon pathway, allowing the virus to replicate unchecked.[7] By inhibiting PLpro's deISGylating activity, this compound blocks the removal of these modifiers, thereby helping to restore the host's natural antiviral defenses.[5][6][8]
This dual-action mechanism makes PLpro an attractive target for antiviral drug development, and this compound serves as a critical chemical probe to validate this strategy.[5][7]
Quantitative Data Summary
The following tables summarize the inhibitory and antiviral activities of this compound and its notable analogs.
Table 1: In Vitro Enzymatic Inhibition of PLpro by this compound
| Virus | IC₅₀ (μM) | Kᵢ (μM) |
| SARS-CoV | 0.6[2][3] | 0.49[2][3] |
| SARS-CoV-2 | 2.1[5][6][9] | 1.8[10] |
Table 2: Antiviral Cell-Based Activity of this compound
| Cell Line | EC₅₀ (μM) | Notes |
| Vero E6 | 14.5[2][3] | SARS-CoV infected |
| Vero E6 | 21 - 27.6[4][6][11] | SARS-CoV-2 infected |
| Vero E6 | 68.2[10] | Measured in the presence of a Pgp inhibitor |
| Caco-2 | >10[12] | SARS-CoV-2 infected |
| dNHBE | 15 (nM)[13] | For analog PF-07957472, not this compound |
Table 3: Activity of Key this compound Analogs Against SARS-CoV-2
| Compound | PLpro IC₅₀/Kᵢ | Antiviral EC₅₀ | Key Feature |
| This compound | 1.8 - 2.1 µM[5][10] | 21 - 68 µM[10][11] | Foundational Scaffold |
| Jun9-72-2 | Potent[14] | More potent than this compound[14] | Optimized this compound analog.[14] |
| Jun9-75-4 | Potent[14] | More potent than this compound[14] | Optimized this compound analog.[14] |
| PF-07957472 | Low nM[12] | 15 nM (dNHBE cells)[13] | Orally available, shows in vivo efficacy.[10][13] |
| Jun12682 | Low nM[12] | Potent[12] | Demonstrates in vivo activity in mice.[12] |
Table 4: Pharmacokinetic Parameters of this compound
| Parameter | Value | System/Notes |
| Half-life (t½) | 26.35 min (Phase I) | Human Liver Microsomes (HLM)[15] |
| Intrinsic Clearance (CL'int) | 27.0 mL/min/kg | In vitro-in vivo extrapolation from HLM data.[15] |
| Hepatic Clearance (CLh) | 11.7 mL/min/kg | In vitro-in vivo extrapolation from HLM data.[15] |
| Metabolizing CYPs | CYP3A4, CYP3A5, CYP2D6 | Identified as contributing to elimination in HLM.[15] |
Note: The in vitro data suggests a high clearance rate for this compound, posing a challenge for maintaining therapeutic plasma concentrations and driving the development of more stable analogs.[15]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon foundational research.
Protocol 1: PLpro Enzymatic Inhibition Assay (FRET-based)
This assay quantifies the ability of a compound to inhibit the proteolytic activity of PLpro.
-
Reagents & Materials :
-
Procedure :
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the PLpro enzyme (e.g., 0.3 µM final concentration) to wells containing various concentrations of the inhibitor.[16] Include "no inhibitor" (positive control) and "no enzyme" (blank) wells.
-
Incubate the enzyme-inhibitor mixture for approximately 5-30 minutes at room temperature or 37°C.[16][17]
-
Initiate the reaction by adding the fluorogenic substrate (e.g., 40 µM final concentration).[16]
-
Immediately measure the fluorescence emission (e.g., λex = 360-364 nm, λem = 440-460 nm) continuously or at a set endpoint.[16][17]
-
Calculate the rate of reaction and determine the percent inhibition for each compound concentration. Plot the results to calculate the IC₅₀ value.
-
Protocol 2: Antiviral Activity Assay in Cell Culture
This assay measures the efficacy of a compound in inhibiting viral replication in a cellular context.
-
Reagents & Materials :
-
Procedure :
-
Seed host cells in a multi-well plate and grow to desired confluency.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity-of-infection (MOI), for example, 0.01.[11]
-
Simultaneously or post-infection, treat the cells with the diluted compound. Include "no drug" (virus control) and "no virus" (mock) wells.
-
Incubate for a defined period (e.g., 48 hours).[11]
-
Quantify the antiviral effect:
-
qRT-PCR : Collect the cell supernatant and extract viral RNA. Quantify viral RNA copies to measure the reduction in viral replication.[11]
-
CPE Assay : Measure the cytopathic effect (CPE) of the virus by assessing cell viability (e.g., using a CCK8 kit).[11] Antiviral activity is observed as protection from cell death.
-
-
Concurrently, run a cytotoxicity assay (CC₅₀) by treating uninfected cells with the compound to ensure the observed antiviral effect is not due to cell death.
-
Calculate the EC₅₀ (half-maximal effective concentration) from the dose-response curve.
-
Protocol 3: In-Cell DeISGylation Assay
This Western blot-based assay confirms the on-target effect of this compound on PLpro's deISGylating function within host cells.
-
Reagents & Materials :
-
Procedure :
-
Co-transfect HEK293T cells with plasmids expressing GFP-PLpro and ISG15 machinery to induce the formation of ISG15-conjugated proteins (ISGylation).[11]
-
After 24 hours, treat the transfected cells with varying concentrations of this compound for an additional 24 hours.
-
Lyse the cells and collect the protein lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-ISG15 antibody. A decrease in free ISG15 and an increase in high-molecular-weight smears indicate ISGylation.
-
In the presence of active PLpro (no inhibitor), the ISGylated protein bands will be diminished.
-
In the presence of this compound, PLpro is inhibited, and the ISGylated protein bands should be restored in a dose-dependent manner.[8]
-
Use anti-GFP and anti-GAPDH antibodies to confirm PLpro expression and equal protein loading, respectively.
-
Structure-Activity Relationships (SAR) and Analog Development
This compound provided a crucial starting point for medicinal chemistry efforts to develop inhibitors with improved potency and pharmacokinetic properties.[18]
-
Core Scaffold : The naphthalene-based scaffold of this compound binds in a pocket adjacent to the PLpro active site, regulated by the BL2 loop.[11]
-
Key Modifications for Potency :
-
Phenyl Ring Substitution : Adding a basic amine substituent to the phenyl ring enhances interaction with the sidechain of residue E167.[18]
-
Naphthalene Ring Extension : Modifying the naphthalene into multi-ring systems allows the molecule to extend into the BL2 groove, improving binding affinity.[4][18]
-
Chirality Removal : Replacing the chiral (R)-methyl group with a cyclopropyl group eliminates a chiral center, simplifying synthesis without losing potency.[19]
-
These optimization strategies have led to the development of highly potent, low-nanomolar inhibitors like PF-07957472 and Jun12682 , which have demonstrated significant efficacy in mouse models of SARS-CoV-2 infection.[10][12]
Viral Resistance
The development of drug resistance is a critical concern for any antiviral agent. Studies using deep mutational scanning have assessed how PLpro might evolve to escape inhibition. These studies revealed that structurally related inhibitors derived from the this compound scaffold, such as PF-07957472 and Jun12682, have largely overlapping escape mutation profiles.[12][20] This suggests a risk of cross-resistance. In contrast, structurally distinct inhibitors were susceptible to a different set of mutations.[12] These findings underscore the importance of developing structurally diverse PLpro inhibitors to mitigate the risk of resistance and ensure long-term therapeutic viability.[12][20]
References
- 1. GRL-0617 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Design of SARS-CoV-2 PLpro Inhibitors for COVID-19 Antiviral Therapy Leveraging Binding Cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The complex structure of this compound and SARS-CoV-2 PLpro reveals a hot spot for antiviral drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Divergent resistance pathways amongst SARS-CoV-2 PLpro inhibitors highlight the need for scaffold diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Potential Inhibitors Targeting Papain-Like Protease of SARS-CoV-2: Two Birds With One Stone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | In vitro metabolic characterization of the SARS-CoV-2 papain-like protease inhibitors this compound and HY-17542 [frontiersin.org]
- 16. Discovery of Novel and Highly Potent Inhibitors of SARS CoV-2 Papain-Like Protease Through Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, Molecular Dynamics Simulations, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: GRL0617 In Vitro Enzymatic Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
GRL0617 is a potent and selective non-covalent inhibitor of the papain-like protease (PLpro) of severe acute respiratory syndrome coronaviruses (SARS-CoV and SARS-CoV-2).[1][2][3] PLpro is a viral cysteine protease essential for processing the viral polyprotein, and it also plays a role in antagonizing the host's innate immune response by deubiquitinating and deISGylating host proteins.[4][5] These functions make PLpro an attractive target for the development of antiviral therapeutics. This document provides a detailed protocol for an in vitro enzymatic assay to evaluate the inhibitory activity of this compound and other potential inhibitors against SARS-CoV-2 PLpro.
Mechanism of Action
This compound acts as a competitive inhibitor of PLpro, binding to the enzyme's active site and preventing the cleavage of its substrates.[1][2] The inhibition of PLpro's proteolytic activity disrupts the viral replication cycle. Furthermore, by inhibiting the deubiquitinase and deISGylase activity of PLpro, this compound can help restore the host's antiviral immune response.[5]
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound against SARS-CoV and SARS-CoV-2 PLpro.
| Parameter | Virus | Value | Assay Conditions | Reference |
| IC50 | SARS-CoV PLpro | 0.6 µM | Enzymatic Assay | [1][2] |
| Ki | SARS-CoV PLpro | 0.49 µM | Enzymatic Assay | [1][2] |
| IC50 | SARS-CoV-2 PLpro | 2.1 µM | Enzymatic Assay (RLRGG-AMC substrate) | [6] |
| IC50 | SARS-CoV-2 PLpro | 2.05 ± 0.12 µM | FRET-based Enzymatic Assay | [7] |
| IC50 | SARS-CoV-2 PLpro | 7.6 ± 1.3 µM | Fluorescence Polarization Assay | [1] |
| EC50 | SARS-CoV | 14.5 µM | Viral Replication in Vero E6 cells | [2] |
| EC50 | SARS-CoV-2 | 21 ± 2 µM | Cytopathic Effect (CPE) analysis in Vero E6 cells | [6][8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of PLpro in the viral life cycle and the general workflow of the in vitro enzymatic assay.
Caption: Role of PLpro in viral replication and host immune suppression, and its inhibition by this compound.
Caption: Workflow for the this compound in vitro enzymatic assay.
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant SARS-CoV-2 PLpro (e.g., BPS Bioscience, Cat. No. 100735)
-
Substrate: Z-RLRGG-AMC (e.g., Genscript)
-
Inhibitor: this compound (e.g., Selleck Chemicals, MedchemExpress)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 1 mM DTT, 0.1 mg/mL BSA, 0.01% Triton X-100.[2]
-
Plate: 384-well, black, low-binding microtiter plate (e.g., Greiner Bio-One)
-
Solvent: DMSO (for dissolving inhibitor)
-
Instrumentation: Fluorescence microplate reader capable of excitation at 360 nm and emission at 460 nm.
Protocol for In Vitro PLpro Inhibition Assay
This protocol is adapted from established methods for determining the inhibitory activity of compounds against SARS-CoV-2 PLpro.[2]
1. Reagent Preparation:
-
Assay Buffer: Prepare the assay buffer containing 50 mM HEPES (pH 7.5), 0.1 mg/mL BSA, and 0.01% Triton X-100. Immediately before use, add DTT to a final concentration of 1 mM.
-
PLpro Enzyme Solution: Dilute the recombinant SARS-CoV-2 PLpro to a final concentration of 50 nM in the assay buffer.
-
Z-RLRGG-AMC Substrate Solution: Prepare a stock solution of Z-RLRGG-AMC in DMSO. Dilute the stock solution in assay buffer to a final concentration of 100 µM.
-
This compound/Test Compound Solution: Prepare a stock solution of this compound or the test compound in DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations for the assay.
2. Assay Procedure:
-
In a 384-well plate, add 25 µL of the PLpro enzyme solution to each well.
-
Add the this compound/test compound solution to the respective wells. For control wells, add the corresponding concentration of DMSO.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Initiate the enzymatic reaction by adding 25 µL of the Z-RLRGG-AMC substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every 2 minutes for a total of 10 minutes.
3. Data Analysis:
-
For each well, calculate the rate of the enzymatic reaction by determining the slope of the linear portion of the fluorescence signal over time.
-
Calculate the percentage of inhibition for each concentration of the inhibitor using the following formula: % Inhibition = [1 - (Rate of inhibited reaction / Rate of uninhibited control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
This application note provides a comprehensive overview and a detailed protocol for the in vitro enzymatic assay of this compound, a known inhibitor of SARS-CoV-2 PLpro. The provided information on the mechanism of action, quantitative data, and experimental workflow is intended to assist researchers in the screening and characterization of potential antiviral compounds targeting this essential viral enzyme.
References
- 1. A robust high-throughput fluorescence polarization assay for rapid screening of SARS-CoV-2 papain-like protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reframeDB [reframedb.org]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. Deubiquitinating activity of SARS-CoV-2 papain-like protease does not influence virus replication or innate immune responses in vivo | PLOS Pathogens [journals.plos.org]
- 6. The complex structure of this compound and SARS-CoV-2 PLpro reveals a hot spot for antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of SARS-CoV-2 papain-like protease inhibitors through a combination of high-throughput screening and FlipGFP-based reporter assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
GRL0617: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
GRL0617 is a potent and selective noncovalent inhibitor of the papain-like protease (PLpro) found in coronaviruses, including SARS-CoV and SARS-CoV-2.[1][2][3] By targeting the deubiquitinase (DUB) and deISGylase activity of PLpro, this compound effectively blocks viral replication and simultaneously enhances the host's innate immune signaling pathways.[2][3][4] This dual mechanism of action makes it a compelling candidate for antiviral research and therapeutic development. These application notes provide detailed protocols for the solubilization and use of this compound in cell culture experiments, along with relevant quantitative data and a visualization of its mechanism of action.
Data Presentation
The following table summarizes the key quantitative data for this compound, facilitating experimental design and data interpretation.
| Parameter | Value | Cell Line/System | Source |
| Solubility in DMSO | 65 mg/mL (213.54 mM)[1], 100 mM[2][3], 120 mg/mL (394.23 mM)[5], 125 mg/mL (410.66 mM)[6][7] | N/A | [1][2][3][5][6][7] |
| Solubility in Ethanol | 22 mg/mL[1], 100 mM[2][3] | N/A | [1][2][3] |
| Water Solubility | Insoluble[1] | N/A | [1] |
| IC50 (SARS-CoV PLpro) | 0.6 µM[1][2][3][5][7] | Enzyme Assay | [1][2][3][5][7] |
| IC50 (SARS-CoV-2 PLpro) | 0.8 µM[2][3], 2.1 ± 0.2 µM[8], 2.3 ± 0.5 µM[9] | Enzyme Assay | [2][3][8][9] |
| EC50 (SARS-CoV) | 15 µM[1], 14.5 µM[7] | Vero E6 cells | [1][7] |
| EC50 (SARS-CoV-2) | >50% inhibition at 100 µM[8] | Vero E6 cells | [8] |
Experimental Protocols
Preparation of this compound Stock Solutions
Materials:
-
This compound powder
-
Anhydrous or fresh Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Optional: Ultrasonic bath
Protocol:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of your cell cultures.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher, based on the solubility data above). It is crucial to use fresh DMSO as it is hygroscopic, and absorbed moisture can reduce the solubility of this compound.[1]
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If precipitation occurs, gentle warming and/or sonication can aid in dissolution.[7]
-
Sterilization: While not always necessary for DMSO stocks, if required, filter the stock solution through a 0.22 µm sterile filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[5][6]
Protocol for Cell-Based Assays
Materials:
-
Cells of interest (e.g., Vero E6, Caco-2) cultured in appropriate media
-
This compound stock solution (prepared as described above)
-
Cell culture medium (serum-free or serum-containing, as required by the specific assay)
-
Multi-well cell culture plates
-
Standard cell culture equipment (incubator, microscope, etc.)
Protocol:
-
Cell Seeding: Seed the cells in a multi-well plate at the desired density and allow them to adhere and grow overnight in a CO2 incubator at 37°C.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control wells receive the same final concentration of DMSO as the experimental wells.
-
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific experimental endpoint. For antiviral assays, this compound has been shown to be effective with an incubation time of 48 hours.[1][7]
-
Assay Endpoint: Following incubation, perform the desired downstream analysis, such as:
-
Cytotoxicity Assays (e.g., MTS, MTT): To determine the effect of this compound on cell viability.
-
Antiviral Assays: To measure the inhibition of viral replication (e.g., plaque reduction assay, RT-qPCR for viral RNA).
-
Mechanism of Action Studies: To investigate the impact on host cell signaling pathways (e.g., Western blotting for ubiquitinated proteins, cytokine expression analysis).
-
Visualizations
This compound Mechanism of Action
The following diagram illustrates the signaling pathway affected by this compound. In a coronavirus-infected cell, the viral PLpro enzyme interferes with the host's innate immune response by removing ubiquitin (Ub) and ISG15 from host proteins, thereby dampening the antiviral signaling cascade. This compound directly inhibits PLpro, preventing this suppression and allowing the innate immune response to proceed, leading to the production of antiviral cytokines like Type I interferons.
Caption: Mechanism of this compound action in a host cell.
Experimental Workflow for this compound Cell-Based Assays
This workflow diagram outlines the key steps for conducting a typical cell culture experiment with this compound.
Caption: Workflow for this compound cell-based experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. GRL 0617 | Papain-like Proteases | Tocris Bioscience [tocris.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. This compound | SARS-CoV | DUB | TargetMol [targetmol.com]
- 6. lifetechindia.com [lifetechindia.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The complex structure of this compound and SARS-CoV-2 PLpro reveals a hot spot for antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitor induced conformational changes in SARS-COV-2 papain-like protease - PMC [pmc.ncbi.nlm.nih.gov]
Preparing GRL0617 Stock Solutions in DMSO: An Application Note and Protocol
Introduction
GRL0617 is a potent and selective noncovalent inhibitor of the papain-like protease (PLpro) found in coronaviruses, including SARS-CoV and SARS-CoV-2.[1][2][3] By inhibiting the deubiquitinase (DUB) and deISGylase activity of PLpro, this compound can block viral replication and modulate the host's innate immune response.[2][4][5][6] Accurate and consistent preparation of this compound stock solutions is critical for reliable experimental outcomes in virological and immunological research. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in dimethyl sulfoxide (DMSO).
Quantitative Data Summary
For ease of reference and calculation, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 304.39 g/mol | [2][3][5] |
| Molecular Formula | C₂₀H₂₀N₂O | [2][3][5] |
| CAS Number | 1093070-16-6 | [2][3][5] |
| Solubility in DMSO | 65 - 125 mg/mL (213.54 - 410.66 mM) | [1][7][8] |
| Appearance | Light yellow to yellow solid | [8] |
| Storage (Powder) | -20°C for up to 3 years | [8] |
| Storage (Stock Solution) | -20°C for up to 1 year; -80°C for up to 2 years | [7][8] |
Experimental Protocol
This protocol outlines the steps for preparing a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparation:
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 30.44 mg of this compound.
-
-
Dissolving in DMSO:
-
Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. To continue the example, add 1 mL of DMSO to the 30.44 mg of this compound.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
-
Ensuring Complete Dissolution:
-
Visually inspect the solution for any undissolved particles.
-
If particulates are present, sonicate the solution in an ultrasonic bath for 5-10 minutes.[8]
-
Gentle warming of the tube to 37°C can also aid in dissolution.[7]
-
Repeat vortexing and sonication/warming until the solution is clear and all solid has dissolved.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This will minimize freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
For short-term storage (up to 1 year), store the aliquots at -20°C. For long-term storage (up to 2 years), store at -80°C.[8]
-
Visualization of Experimental Workflow and Signaling Pathway
To further clarify the procedures and the mechanism of action of this compound, the following diagrams are provided.
Caption: Workflow for preparing this compound stock solution.
Caption: this compound mechanism of action.
References
- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. GRL-0617 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. GRL 0617 | Papain-like Proteases | Tocris Bioscience [tocris.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. file.glpbio.com [file.glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: GRL0617 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
GRL0617 is a potent and selective non-covalent inhibitor of the papain-like protease (PLpro), a key enzyme for the replication and pathogenesis of coronaviruses, including SARS-CoV and SARS-CoV-2.[1][2][3] PLpro is responsible for processing the viral polyprotein and also exhibits deubiquitinating (DUB) and deISGylating activities, which helps the virus evade the host's innate immune response.[4][5] These essential roles make PLpro an attractive target for antiviral drug development. This compound has been identified and validated in several high-throughput screening (HTS) campaigns as an effective inhibitor of PLpro, demonstrating its utility as a tool compound for assay development and as a scaffold for the development of novel antiviral therapeutics.[6][7][8][9]
These application notes provide a comprehensive overview of the use of this compound in HTS, including its mechanism of action, quantitative performance data, and detailed experimental protocols.
Mechanism of Action
This compound acts as a competitive inhibitor of PLpro.[1][2] It binds to the enzyme's active site, preventing the cleavage of both viral polyproteins and host cell substrates like ubiquitin and ISG15.[4][10] By inhibiting the deISGylating activity of PLpro, this compound helps to restore the host's antiviral immune response.[5] Structural studies have revealed that this compound binds to the ubiquitin-specific proteases (USP) domain of PLpro, inducing a conformational change that blocks substrate access.[4][10][11]
Signaling Pathway of PLpro Inhibition by this compound
Caption: this compound inhibits PLpro, blocking viral polyprotein processing and restoring host innate immunity.
Quantitative Data
The inhibitory potency of this compound has been determined in various enzymatic and cell-based assays. The following tables summarize the reported quantitative data.
Table 1: In Vitro Enzymatic Inhibition of PLpro by this compound
| Target Enzyme | Assay Type | Substrate | IC50 (μM) | Ki (μM) | Reference |
| SARS-CoV PLpro | Enzymatic | - | 0.6 | 0.49 | [1][2] |
| SARS-CoV-2 PLpro | Enzymatic (FRET) | RLRGG-AMC | 1.39 | - | [6][7] |
| SARS-CoV-2 PLpro | Enzymatic | RLRGG-AMC | 2.1 | - | [4][10] |
| SARS-CoV-2 PLpro | Enzymatic (FRET) | - | 2.05 | - | [12] |
| SARS-CoV-2 PLpro | Enzymatic | - | 1.8 | - | [13] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Table 2: Antiviral Activity of this compound in Cell-Based Assays
| Virus | Cell Line | Assay Type | EC50 (μM) | Reference |
| SARS-CoV | Vero E6 | Viral Replication | 13.1 - 15 | [1] |
| SARS-CoV-2 | Vero E6 | Viral Replication | 21 ± 2 | [4] |
| SARS-CoV-2 | Vero E6 | Viral Replication | 23.64 | [14] |
| SARS-CoV-2 | Caco2-hACE2 | Viral Replication | 19.96 | [14] |
| SARS-CoV | Vero E6 | Cytopathic Effect | 14.5 | [2] |
| SARS-CoV-2 | Vero E6 | Cytopathic Effect (with P-gp inhibitor) | 68.2 | [13] |
EC50: Half-maximal effective concentration.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound in a high-throughput screening context.
Protocol 1: High-Throughput Screening for PLpro Inhibitors using a FRET-based Assay
This protocol describes a continuous kinetic assay to identify inhibitors of SARS-CoV-2 PLpro.
Materials:
-
SARS-CoV-2 PLpro enzyme
-
FRET substrate: Arg-Leu-Arg-Gly-Gly-AMC (RLRGG-AMC)
-
Assay Buffer: 50 mmol/L HEPES pH 7.5, 1 mmol/L DTT, 0.1 mg/mL BSA
-
This compound (as a positive control)
-
DMSO
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)
Workflow Diagram:
Caption: Workflow for a high-throughput FRET-based screening assay to identify PLpro inhibitors.
Procedure:
-
Compound Plating: Dispense test compounds and controls (this compound and DMSO) into 384-well plates. The final concentration of DMSO in the assay should be kept constant (e.g., <1%).
-
Enzyme Addition: Add purified SARS-CoV-2 PLpro enzyme to each well.
-
Incubation: Incubate the plates for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate RLRGG-AMC to all wells.
-
Data Acquisition: Immediately begin monitoring the increase in fluorescence using a plate reader with excitation at 340 nm and emission at 460 nm.[7][8] Collect data kinetically for 15-30 minutes.
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each well.
-
Normalize the data using the negative (DMSO) and positive (this compound or other potent inhibitor) controls.
-
Calculate the percent inhibition for each test compound.
-
For active compounds, perform dose-response experiments to determine the IC50 value by fitting the data to a four-parameter logistic equation.[8]
-
Protocol 2: Cell-Based Antiviral Assay
This protocol is for evaluating the antiviral efficacy of this compound in a cell culture model of SARS-CoV-2 infection.
Materials:
-
Vero E6 or Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
SARS-CoV-2 virus stock
-
This compound
-
96-well cell culture plates
-
Reagents for quantifying viral replication (e.g., qRT-PCR primers/probes for a viral gene, or reagents for a cytopathic effect (CPE) assay)
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a short period (e.g., 1-2 hours) before infection.
-
Infection: Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI), for example, 0.01.[4]
-
Quantification of Viral Replication:
-
qRT-PCR: Harvest the cell supernatant and extract viral RNA. Perform qRT-PCR to quantify the number of viral RNA copies.[4]
-
CPE Assay: Assess the cytopathic effect in the cell monolayer, which can be quantified using a cell viability reagent (e.g., CellTiter-Glo).
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each compound concentration relative to the virus-only control.
-
Determine the EC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound is a valuable pharmacological tool for studying the function of coronaviral PLpro and for the discovery of new antiviral agents. Its well-characterized mechanism of action and established performance in HTS assays make it an ideal positive control and a foundational molecule for further drug development efforts. The protocols provided herein offer a starting point for researchers to utilize this compound in their own high-throughput screening and antiviral testing pipelines.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GRL-0617 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. High-throughput screening identifies established drugs as SARS-CoV-2 PLpro inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The complex structure of this compound and SARS-CoV-2 PLpro reveals a hot spot for antiviral drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of SARS-CoV-2 papain-like protease inhibitors through a combination of high-throughput screening and FlipGFP-based reporter assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Utilizing GRL0617 in a FlipGFP-Based Reporter Assay for SARS-CoV-2 Papain-Like Protease (PLpro) Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The emergence of novel coronaviruses, such as SARS-CoV-2, has highlighted the urgent need for effective antiviral therapeutics. The papain-like protease (PLpro) of SARS-CoV-2 is a crucial enzyme for viral replication and a key antagonist of the host's innate immune response, making it an attractive target for antiviral drug development.[1][2] GRL0617 is a non-covalent inhibitor of coronavirus PLpro that has demonstrated efficacy in inhibiting viral replication in cellular models.[3][4] This document provides detailed application notes and protocols for utilizing this compound in a FlipGFP-based reporter assay to screen for and characterize inhibitors of SARS-CoV-2 PLpro.
The FlipGFP reporter system is a powerful tool for studying protease activity within living cells.[5][6] It is based on a circularly permuted green fluorescent protein that fluoresces only after cleavage by a specific protease.[7] This allows for a quantitative and real-time assessment of protease inhibition in a high-throughput format, suitable for drug screening and characterization. The FlipGFP assay for PLpro provides a valuable method for identifying and evaluating potential antiviral compounds in a biosafety level 2 (BSL-2) laboratory setting.[8][9]
This compound: A Tool Compound for PLpro Inhibition Assays
This compound acts as a selective and competitive inhibitor of SARS-CoV PLpro.[4][10] It has been shown to inhibit the deubiquitinating activity of PLpro, thereby restoring the host's antiviral immune signaling pathways.[11] Its mechanism of action involves binding to the ubiquitin-specific proteases (USP) domain of PLpro, which blocks the binding of the C-terminus of ISG15, a key substrate in the innate immune response.[12][13]
Quantitative Data Summary:
The following tables summarize the reported inhibitory concentrations of this compound against SARS-CoV and SARS-CoV-2 PLpro in various assays.
| Assay Type | Target | Inhibitor | IC50 / EC50 (µM) | Reference |
| Enzymatic Assay (FRET) | SARS-CoV-2 PLpro | This compound | 2.05 ± 0.12 | [9] |
| Enzymatic Assay (RLRGG-AMC substrate) | SARS-CoV-2 PLpro | This compound | 2.1 | [12][13] |
| Enzymatic Assay | SARS-CoV PLpro | This compound | 0.6 | [4][10] |
| FlipGFP Reporter Assay | SARS-CoV-2 PLpro | This compound | 9.29 ± 3.45 | [8][14][15][16] |
| Antiviral Assay (Vero E6 cells) | SARS-CoV-2 | This compound | 23.64 | [14][15] |
| Antiviral Assay (Vero E6 cells) | SARS-CoV | This compound | 14.5 | [10] |
| Antiviral Assay (Caco-2 hACE2 cells) | SARS-CoV-2 | This compound | 25.1 | [9] |
Signaling Pathway of SARS-CoV-2 PLpro and Inhibition by this compound
SARS-CoV-2 PLpro plays a dual role in the viral life cycle. Firstly, it cleaves the viral polyprotein to release non-structural proteins essential for viral replication. Secondly, it removes ubiquitin and ISG15 modifications from host proteins, thereby dampening the host's innate immune response, particularly the type I interferon pathway.[1][2][11] this compound inhibits both of these functions, leading to reduced viral replication and enhanced antiviral immunity.[11]
Caption: SARS-CoV-2 PLpro's dual role and its inhibition by this compound.
Experimental Workflow: FlipGFP-Based PLpro Inhibition Assay
The FlipGFP assay provides a straightforward and robust method for measuring PLpro activity in living cells. The workflow involves co-transfection of plasmids encoding the FlipGFP reporter and SARS-CoV-2 PLpro, followed by treatment with the test compound (e.g., this compound) and subsequent fluorescence measurement.
References
- 1. Inhibitors of SARS-CoV-2 PLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of SARS-CoV-2 PLpro Inhibitors for COVID-19 Antiviral Therapy Leveraging Binding Cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GRL-0617 - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. FlipGFP protease assay for evaluating in vitro inhibitory activity against SARS-CoV-2 Mpro and PLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 9. Discovery of SARS-CoV-2 papain-like protease inhibitors through a combination of high-throughput screening and FlipGFP-based reporter assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. The complex structure of this compound and SARS-CoV-2 PLpro reveals a hot spot for antiviral drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery of SARS-CoV-2 Papain-like Protease Inhibitors through a Combination of High-Throughput Screening and a FlipGFP-Based Reporter Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for GRL0617 in Viral Replication Inhibition Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
GRL0617 is a potent and selective non-covalent inhibitor of the papain-like protease (PLpro), an essential enzyme for the replication of coronaviruses, including SARS-CoV and SARS-CoV-2.[1][2][3] PLpro plays a dual role in the viral life cycle: it is crucial for processing the viral polyprotein into functional non-structural proteins, and it aids in immune evasion by reversing host post-translational modifications of ubiquitin (Ub) and interferon-stimulated gene 15 (ISG15) on host proteins.[4][5][6] By inhibiting PLpro, this compound not only blocks viral replication but also enhances the host's innate immune response, making it a valuable tool for virology research and a promising lead compound for antiviral therapy.[5]
Mechanism of Action
This compound acts as a competitive inhibitor, binding to the USP domain of PLpro.[7][8] This binding event physically obstructs the access of viral and host substrates to the enzyme's active site.[7][9] Specifically, this compound has been shown to block the deISGylating and deubiquitinating activities of SARS-CoV-2 PLpro.[7][10] This inhibition leads to a "double-strike" effect:
-
Inhibition of Viral Polyprotein Processing: By preventing the cleavage of the viral polyprotein, this compound halts the formation of the viral replication and transcription complex, thereby directly inhibiting viral replication.[4][6]
-
Restoration of Innate Immunity: PLpro helps the virus evade the host's immune system by removing Ub and ISG15 from key signaling proteins, which suppresses the type I interferon (IFN) response.[5][11] this compound's inhibition of PLpro's deubiquitinase and deISGylase activity restores the host's antiviral immune signaling pathways.[12]
Data Presentation
The following tables summarize the quantitative data for this compound's inhibitory and antiviral activities.
Table 1: In Vitro Efficacy of this compound against Viral Proteases
| Virus Target | Protease | IC50 (μM) | Ki (μM) | Assay Type |
| SARS-CoV | PLpro | 0.6 | 0.49 | Enzymatic Assay |
| SARS-CoV-2 | PLpro | 0.8 - 2.1 | - | Enzymatic Assay[13] |
Table 2: Antiviral Activity of this compound in Cell-Based Assays
| Virus | Cell Line | EC50 (μM) | Assay Type |
| SARS-CoV | Vero E6 | 14.5 | Viral Replication Assay |
| SARS-CoV-2 | Vero E6 | 21 ± 2 | Cytopathic Effect (CPE) Analysis[7] |
| SARS-CoV-2 | Vero E6 | ~27.6 | Plaque Reduction Assay[14] |
| SARS-CoV-2 | Caco-2 hACE2 | 25.14 ± 7.58 | Viral Replication Assay[13] |
Table 3: Cytotoxicity of this compound
| Cell Line | CC50 (μM) | Assay |
| Vero E6 | > 100 | CCK8 Assay[7] |
Table 4: Technical Data for this compound
| Property | Value |
| IUPAC Name | 5-amino-2-methyl-N-[(1R)-1-(1-naphthalenyl)ethyl]benzamide |
| Molecular Formula | C₂₀H₂₀N₂O |
| Molecular Weight | 304.39 g/mol |
| CAS Number | 1093070-16-6 |
| Solubility | Soluble to 100 mM in DMSO and ethanol |
| Storage | Store at -20°C |
Experimental Protocols
Here are detailed protocols for key experiments to study the effects of this compound.
Protocol 1: PLpro Enzymatic Inhibition Assay
This protocol is used to determine the in vitro inhibitory activity of this compound against PLpro using a fluorogenic substrate.
Materials:
-
Recombinant viral PLpro
-
This compound
-
Fluorogenic peptide substrate (e.g., RLRGG-AMC)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT)
-
DMSO
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of this compound in assay buffer.
-
Add 5 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of recombinant PLpro (final concentration ~50 nM) to each well and incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the RLRGG-AMC substrate (final concentration ~10 µM).
-
Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30-60 minutes.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: SARS-CoV-2 Replication Inhibition Assay (qRT-PCR)
This protocol measures the ability of this compound to inhibit viral replication in a cell-based assay.
Materials:
-
Vero E6 cells
-
SARS-CoV-2 virus stock
-
This compound
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
96-well cell culture plates
-
RNA extraction kit
-
qRT-PCR reagents and primers/probes for a viral gene (e.g., Spike or N gene)
-
Biosafety Level 3 (BSL-3) facility
Procedure:
-
Seed Vero E6 cells in a 96-well plate and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the this compound dilutions.
-
Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.[7]
-
Incubate the plates for 48 hours at 37°C.[7]
-
After incubation, collect the cell supernatant.
-
Extract viral RNA from the supernatant using an appropriate kit.
-
Quantify the viral RNA copies using qRT-PCR.[7]
-
Plot the viral RNA copy number against the this compound concentration and fit to a dose-response curve to calculate the EC50 value.
Protocol 3: Cytotoxicity Assay (CCK8)
This protocol assesses the toxicity of this compound on host cells.
Materials:
-
Vero E6 cells
-
This compound
-
Cell culture medium
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK8) or similar viability reagent
Procedure:
-
Seed Vero E6 cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium and add the this compound dilutions to the cells.
-
Incubate for 48 hours at 37°C (to match the duration of the antiviral assay).
-
Add 10 µL of CCK8 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control (DMSO).
-
Plot the cell viability against the this compound concentration to determine the CC50 value.[7]
Visualizations
Signaling Pathway of PLpro Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. GRL-0617 - Wikipedia [en.wikipedia.org]
- 4. A covalent inhibitor targeting the papain-like protease from SARS-CoV-2 inhibits viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Design of SARS-CoV-2 PLpro Inhibitors for COVID-19 Antiviral Therapy Leveraging Binding Cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The complex structure of this compound and SARS-CoV-2 PLpro reveals a hot spot for antiviral drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. PLpro Inhibitors as a Potential Treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identifying structural–functional analogue of this compound, the only well-established inhibitor for papain-like protease (PLpro) of SARS-CoV2 from the pool of fungal metabolites using docking and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of SARS-CoV-2 papain-like protease inhibitors through a combination of high-throughput screening and FlipGFP-based reporter assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting GRL0617 insolubility in aqueous solutions
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments with GRL0617, particularly concerning its insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer. What should I do?
A1: this compound has low solubility in water.[1] Direct dissolution in aqueous buffers is not recommended. It is advisable to first prepare a concentrated stock solution in an organic solvent like DMSO or ethanol.[2] Subsequently, this stock solution can be diluted into your aqueous experimental medium. Be aware that the final concentration of the organic solvent should be compatible with your experimental system and may require a vehicle control.
Q2: I've prepared a stock solution in DMSO, but it precipitates when I dilute it into my aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue due to the poor aqueous solubility of this compound. Here are several strategies to address this:
-
Use of Co-solvents and Surfactants: For in vivo and some in vitro applications, a multi-component solvent system can be employed to improve solubility. Formulations including DMSO, PEG300, and Tween-80 have been reported to yield clear solutions.[3][4]
-
Employing Solubilizing Agents: The use of agents like SBE-β-CD (Sulfobutylether-β-cyclodextrin) can enhance the aqueous solubility of this compound.[3][4]
-
Sonication and Heating: Gentle heating and/or sonication can aid in the dissolution process, especially when precipitation occurs during preparation.[3] However, care should be taken to avoid degradation of the compound.
-
Fresh Preparation: It is recommended to prepare working solutions fresh for each experiment to minimize precipitation issues that can occur over time.[3]
Q3: What is the maximum recommended concentration of DMSO in my final working solution?
A3: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts in your experiments. While this compound is soluble up to 125 mg/mL in fresh DMSO[3], the final concentration in your assay should typically be much lower. Many cell-based assays are sensitive to DMSO concentrations above 0.5-1%. It is crucial to determine the tolerance of your specific experimental system to DMSO and to include a vehicle control with the same final DMSO concentration in your experimental design.
Q4: Can I store my this compound stock solution? If so, under what conditions?
A4: Yes, stock solutions of this compound can be stored. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3] Stock solutions in DMSO are typically stable for extended periods when stored properly.
Troubleshooting Guides
Issue: this compound Precipitation During In Vitro Experiments
This guide provides a systematic approach to troubleshooting this compound precipitation in cell-based assays or other aqueous in vitro systems.
Caption: Troubleshooting workflow for this compound precipitation in in vitro experiments.
Quantitative Data Summary
The following tables summarize the solubility of this compound in various solvents and formulations.
Table 1: this compound Solubility in Common Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 125[3] | 410.66[3] | Use of newly opened, hygroscopic DMSO is recommended as moisture can impact solubility.[1] |
| Ethanol | 30.44 | 100[2] | |
| Water | Insoluble[1] | - |
Table 2: this compound Solubility in Formulations for In Vivo and In Vitro Use
| Formulation Components (v/v) | Solubility (mg/mL) | Solubility (mM) | Solution Appearance | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08[3] | ≥ 6.83[3][4] | Clear solution[3][4] | |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline | 2.5[3][4] | 8.21[3][4] | Suspended solution; requires sonication[3][4] | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08[3] | ≥ 6.83[3][4] | Clear solution[3][4] | |
| 10% DMSO, 90% Corn Oil | ≥ 2.08[3] | ≥ 6.83[3][4] | Clear solution[3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., to make a 10 mM stock, add 0.3285 mL of DMSO to 1 mg of this compound, assuming a molecular weight of 304.39 g/mol ).
-
Vortex or sonicate the solution until the this compound is completely dissolved. A clear solution should be obtained.
-
Aliquot the stock solution into smaller, single-use volumes.
-
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.[3]
Protocol 2: Preparation of this compound Working Solution for In Vivo Administration (Clear Solution)
This protocol is based on a formulation that yields a clear solution.[3][4]
-
Materials: this compound DMSO stock solution (e.g., 20.8 mg/mL), PEG300, Tween-80, Saline.
-
Procedure (for 1 mL final volume):
-
To 400 µL of PEG300, add 100 µL of the 20.8 mg/mL this compound DMSO stock solution.
-
Mix thoroughly until a clear solution is formed.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous and clear.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Mix thoroughly.
-
-
Use: Use the freshly prepared solution for in vivo administration.
Signaling Pathway
This compound is an inhibitor of the papain-like protease (PLpro) of coronaviruses such as SARS-CoV and SARS-CoV-2.[1][2][5] PLpro has two main functions: processing the viral polyprotein for viral replication and cleaving ubiquitin and ISG15 from host cell proteins, which interferes with the host's innate immune response.[6][7] By inhibiting PLpro, this compound blocks viral replication and helps to restore the host's antiviral immune signaling.[2][7]
References
Optimizing GRL0617 Concentration for Antiviral Efficacy: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing GRL0617, a potent inhibitor of the coronavirus papain-like protease (PLpro), in antiviral research. This compound has demonstrated efficacy against coronaviruses, including SARS-CoV and SARS-CoV-2, by targeting a key viral enzyme involved in replication and immune evasion.[1][2][3][4] This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to aid in the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a non-covalent, selective inhibitor of the coronavirus papain-like protease (PLpro).[3][5][6] PLpro is a viral enzyme with two main functions: it cleaves the viral polyprotein to generate mature non-structural proteins essential for viral replication, and it removes ubiquitin and Interferon-Stimulated Gene 15 (ISG15) from host cell proteins.[5][7] The latter function helps the virus evade the host's innate immune response, particularly the type I interferon pathway. By inhibiting PLpro, this compound not only blocks viral replication but also helps to restore the host's antiviral immune signaling.[1][7]
Q2: What is a good starting concentration for this compound in cell-based assays?
A2: A good starting point for this compound concentration in cell-based antiviral assays is between 10 µM and 30 µM. The reported half-maximal effective concentration (EC50) for SARS-CoV-2 in Vero E6 cells is approximately 21-27.6 µM, and in Calu-3 cells, it is around 31.4 µM.[8] For initial screening, a dose-response experiment ranging from 1 µM to 50 µM is recommended to determine the optimal concentration for your specific cell line and viral strain.
Q3: Is this compound cytotoxic?
A3: this compound generally exhibits low cytotoxicity at its effective antiviral concentrations.[3][9] For instance, in Vero E6 cells, no significant cytotoxicity was observed at concentrations effective against the virus.[10] However, it is crucial to determine the half-maximal cytotoxic concentration (CC50) in your specific cell line to establish a therapeutic window. A CC50 value should be significantly higher than the EC50 value.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in DMSO and ethanol, typically up to 100 mM.[1][11] For cell culture experiments, it is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO. This stock solution should be stored at -20°C.[1][11] When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low antiviral activity observed. | This compound concentration is too low. | Perform a dose-response experiment with a wider concentration range (e.g., 1 µM to 100 µM) to determine the EC50 in your experimental setup. |
| This compound has degraded. | Ensure proper storage of this compound stock solution at -20°C. Prepare fresh dilutions for each experiment. | |
| The chosen cell line is not suitable. | Different cell lines can have varying sensitivities to both the virus and the compound. Consider using other permissive cell lines such as Vero E6, Calu-3, or Caco-2. | |
| High cytotoxicity observed. | This compound concentration is too high. | Determine the CC50 of this compound in your cell line using a cell viability assay (e.g., MTT, MTS, or CCK8). Use concentrations well below the CC50 for antiviral experiments. |
| High concentration of solvent (DMSO). | Ensure the final concentration of DMSO in the culture medium is below the toxic level for your cells (usually <0.5%). Run a vehicle control (medium with the same DMSO concentration but without this compound). | |
| Inconsistent results between experiments. | Variability in viral titer. | Use a consistent multiplicity of infection (MOI) for all experiments. Titer your viral stock regularly. |
| Cell passage number and confluency. | Use cells within a consistent and low passage number range. Ensure cell monolayers are at a consistent confluency at the time of infection and treatment. | |
| Pipetting errors. | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions like high-concentration stock solutions. |
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy and cytotoxicity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against Coronavirus PLpro
| Target | Assay Type | IC50 (µM) | Reference |
| SARS-CoV-2 PLpro | Enzymatic Assay | 2.1 | [5][6] |
| SARS-CoV PLpro | Enzymatic Assay | 0.6 | [1][4] |
| SARS-CoV-2 PLpro | Enzymatic Assay | 0.8 | [1][11] |
Table 2: Antiviral Activity and Cytotoxicity of this compound
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Assay Method | Reference |
| SARS-CoV-2 | Vero E6 | 21 ± 2 | >100 | Cytopathic Effect (CPE) / CCK8 | [5][12] |
| SARS-CoV-2 | Vero E6 | 27.6 | Not specified | Plaque Reduction | [10] |
| SARS-CoV-2 | Calu-3 | 31.4 | >500 | Immunofluorescence | [8][13] |
| SARS-CoV | Vero E6 | 14.5 | >50 | Not specified | [4][9] |
Experimental Protocols
Determination of EC50 using qRT-PCR
This protocol is for determining the concentration of this compound that inhibits viral replication by 50%.
-
Cell Seeding: Seed a permissive cell line (e.g., Vero E6) in 24-well or 48-well plates at a density that will result in 90-95% confluency on the day of infection.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. A typical concentration range would be from 0.1 µM to 100 µM.
-
Infection and Treatment: When cells are at the desired confluency, remove the growth medium and infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI) of 0.01.[5][12] After a 1-hour adsorption period, remove the inoculum, wash the cells with PBS, and add the medium containing the different concentrations of this compound. Include a "no drug" control and a "no virus" control.
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.[5][12]
-
RNA Extraction: After incubation, collect the cell culture supernatant. Extract viral RNA using a suitable viral RNA extraction kit according to the manufacturer's instructions.
-
qRT-PCR: Quantify the amount of viral RNA in the supernatant using quantitative reverse transcription PCR (qRT-PCR) with primers and probes specific for a viral gene (e.g., E, N, or RdRp).
-
Data Analysis: Calculate the viral RNA copy numbers for each concentration. Normalize the data to the "no drug" control (set to 100% replication). Plot the percentage of inhibition against the log of this compound concentration and use a non-linear regression model to calculate the EC50 value.
Cytotoxicity Assay (CCK8/MTT)
This protocol is for determining the concentration of this compound that reduces cell viability by 50%.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium, similar to the EC50 experiment. Remove the growth medium from the cells and add the medium containing the different concentrations of this compound. Include a "no drug" control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48 hours) under the same conditions.
-
Cell Viability Measurement:
-
For CCK8: Add 10 µL of CCK8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader.
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours until formazan crystals form. Solubilize the crystals with a solubilization solution (e.g., DMSO or a specialized buffer) and measure the absorbance at a suitable wavelength (e.g., 570 nm).
-
-
Data Analysis: Normalize the absorbance values to the "no drug" control (set to 100% viability). Plot the percentage of cell viability against the log of this compound concentration and use a non-linear regression model to calculate the CC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. GRL 0617 | Papain-like Proteases | Tocris Bioscience [tocris.com]
- 2. GRL-0617 - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. The complex structure of this compound and SARS-CoV-2 PLpro reveals a hot spot for antiviral drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. researchgate.net [researchgate.net]
- 9. Potent and Selective Covalent Inhibition of the Papain-like Protease from SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rndsystems.com [rndsystems.com]
- 12. researchgate.net [researchgate.net]
- 13. A covalent inhibitor targeting the papain-like protease from SARS-CoV-2 inhibits viral replication - PMC [pmc.ncbi.nlm.nih.gov]
GRL0617 Technical Support Center: Troubleshooting Potential Off-Target Effects in Cellular Assays
Welcome to the GRL0617 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound in cellular assays. The following troubleshooting guides and frequently asked questions (FAQs) are intended to help you design, execute, and interpret your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
This compound is a potent and selective non-covalent inhibitor of the papain-like protease (PLpro) of coronaviruses, including SARS-CoV and SARS-CoV-2.[1] PLpro is a viral cysteine protease essential for processing the viral polyprotein, a critical step in the viral replication cycle. Additionally, PLpro exhibits deubiquitinating (DUB) and deISGylating activities, removing ubiquitin and ISG15 (Interferon-Stimulated Gene 15) from host cell proteins. This interference with the host's ubiquitin and ISG15 signaling pathways helps the virus evade the innate immune response. This compound inhibits these functions of PLpro, thereby blocking viral replication and supporting the host's antiviral immune response.[2]
Q2: Is this compound known to have off-target effects on human proteases?
Several studies have investigated the selectivity of this compound against human proteases, particularly deubiquitinating enzymes (DUBs) due to structural similarities with the viral PLpro. Early studies showed that this compound has no significant inhibitory activity against a panel of human DUBs including HAUSP (USP7), USP18, UCH-L1, and UCH-L3, nor against the papain-like protease 2 (PLP2) of the human coronavirus NL63. More recent research has confirmed its selectivity, showing no significant inhibition of USP7, USP14, and the cysteine protease cathepsin-L at concentrations effective against viral PLpro.[3] This high selectivity is a key advantage of this compound. An analogue of this compound, compound 19, also showed no significant cross-inhibition against a panel of 10 DUBs or DUB-like proteases.[4]
Q3: Are there any known off-target effects of this compound on other cellular components?
Yes, this compound has been shown to inhibit major drug-metabolizing enzymes, specifically cytochrome P450 isoforms CYP2C9 and CYP3A4.[5][6] This is an important consideration for in vivo studies and for in vitro experiments using cell lines that express these enzymes, as it could lead to drug-drug interactions or affect the metabolism of other compounds in the assay. This compound shows weak to no inhibition against other tested CYP isoforms, including CYP1A2, CYP2A6, CYP2B6, CYP2C19, CYP2D6, and CYP2E1.[5]
Q4: What is the observed cytotoxicity of this compound in cellular assays?
This compound generally exhibits low to no cytotoxicity at concentrations where it is effective against viral replication.[1][7] For example, in Vero E6 cells, no apparent cytotoxicity was observed at concentrations up to 100 μM.[7] However, it is always recommended to perform a cytotoxicity assay in the specific cell line being used for your experiments to determine the appropriate concentration range.
Troubleshooting Guide
Issue: I am observing unexpected cellular phenotypes in my this compound-treated cells that do not seem to be related to PLpro inhibition.
-
Verify Compound Integrity and Concentration: Ensure the purity and integrity of your this compound stock. Confirm the final concentration in your assay is accurate.
-
Assess Cytotoxicity: Perform a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo) in your specific cell line to rule out overt toxicity as the cause of the observed phenotype.
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Consider CYP450 Inhibition: If your cell line expresses CYP2C9 or CYP3A4, the observed phenotype could be due to the inhibition of these enzymes. This might alter the metabolism of components in your culture medium or other co-administered compounds.
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Control for Off-Target DUB Inhibition: Although this compound is highly selective, you can include a control experiment using a structurally unrelated PLpro inhibitor or a broad-spectrum DUB inhibitor to see if the phenotype is specific to this compound.
-
Review the Literature for Cell-Specific Effects: Search for publications that have used this compound in the same or similar cell lines to see if similar unexpected effects have been reported.
Quantitative Data Summary
Table 1: On-Target Activity of this compound against Coronavirus PLpro
| Target | Assay Type | IC50 / EC50 (µM) | Cell Line (for EC50) |
| SARS-CoV PLpro | Enzymatic Assay | 0.6 | - |
| SARS-CoV-2 PLpro | Enzymatic Assay | 0.8 - 2.1 | - |
| SARS-CoV | Antiviral Assay | 14.5 | Vero E6 |
| SARS-CoV-2 | Antiviral Assay | 21 - 27.6 | Vero E6 |
IC50: Half-maximal inhibitory concentration in enzymatic assays. EC50: Half-maximal effective concentration in cell-based antiviral assays.
Table 2: Off-Target Activity and Cytotoxicity of this compound
| Target/Assay | Species | IC50 / CC50 (µM) | Notes |
| Human Deubiquitinases | |||
| HAUSP (USP7) | Human | > 50 | No significant inhibition |
| USP18 | Human | > 50 | No significant inhibition |
| UCH-L1 | Human | > 50 | No significant inhibition |
| UCH-L3 | Human | > 50 | No significant inhibition |
| USP14 | Human | > 50 | No significant inhibition |
| Other Proteases | |||
| Cathepsin-L | Human | > 50 | No significant inhibition |
| NL63 PLP2 | Coronavirus | > 50 | No significant inhibition |
| Cytochrome P450 Isoforms | |||
| CYP2C9 | Human | 7.6 | Significant inhibition |
| CYP3A4 | Human | 8.0 - 10.9 | Significant inhibition |
| CYP1A2 | Human | 59.6 | Weak inhibition |
| CYP2B6 | Human | 22.6 | Weak inhibition |
| CYP2C19 | Human | 27.5 | Weak inhibition |
| CYP2A6, 2D6, 2E1 | Human | > 50 | No significant inhibition |
| Cytotoxicity | |||
| CC50 | Monkey (Vero E6) | > 100 | Low cytotoxicity |
IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Workflow for investigating potential off-target effects.
Detailed Experimental Protocols
Protocol 1: In Vitro PLpro Inhibition Assay (FRET-based)
This protocol is adapted from a high-throughput screening assay for SARS-CoV-2 PLpro inhibitors.[8]
Materials:
-
Recombinant SARS-CoV-2 PLpro protein
-
PLpro reaction buffer (50 mM HEPES pH 7.5, 5 mM DTT, 0.01% Triton X-100)
-
PLpro FRET substrate (e.g., Dabcyl-FTLKGGAPTKVTE-Edans)
-
This compound (positive control)
-
DMSO (vehicle control)
-
384-well black assay plates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of this compound and test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the compound solution to each well. For controls, add 1 µL of DMSO.
-
Add 50 µL of 200 nM PLpro protein in PLpro reaction buffer to each well.
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Incubate the plate at 30°C for 1 hour.
-
Initiate the reaction by adding 1 µL of 1 mM PLpro FRET substrate to each well.
-
Measure the fluorescence signal at 30°C for 1-3 hours in a kinetic or endpoint mode.
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Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.
Protocol 2: Cell-Based Antiviral Assay (Cytopathic Effect - CPE Reduction)
This protocol is a general method for assessing the antiviral activity of compounds against SARS-CoV-2 in Vero E6 cells.[9]
Materials:
-
Vero E6 cells
-
Assay medium (e.g., MEM supplemented with 2% FBS, 1% Pen/Strep/GlutaMax, 1% HEPES)
-
SARS-CoV-2 virus stock (e.g., USA_WA1/2020 isolate)
-
This compound (test compound)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
384-well clear bottom, black-walled, tissue culture-treated plates
-
Luminometer
Procedure:
-
Seed Vero E6 cells in 384-well plates and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of this compound in the assay medium.
-
Aspirate the culture medium from the cells and add the compound dilutions.
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In a separate tube, dilute the SARS-CoV-2 stock to achieve a multiplicity of infection (MOI) of 0.002 in the assay medium.
-
Add the virus suspension to the wells containing the cells and compounds. Include "cells only" (no virus, no compound) and "virus only" (no compound) controls.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, allow the plates to equilibrate to room temperature.
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Add 30 µL of CellTiter-Glo® reagent to each well.
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Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
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Calculate the percentage of CPE reduction for each compound concentration relative to the "virus only" control and determine the EC50 value. The cell viability is also used to calculate the CC50 value.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thiol-Reactive or Redox-Active: Revising a Repurposing Screen Led to a New Invalidation Pipeline and Identified a True Noncovalent Inhibitor Against Papain-like Protease from SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential Inhibitors Targeting Papain-Like Protease of SARS-CoV-2: Two Birds With One Stone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | In vitro metabolic characterization of the SARS-CoV-2 papain-like protease inhibitors this compound and HY-17542 [frontiersin.org]
- 6. In vitro metabolic characterization of the SARS-CoV-2 papain-like protease inhibitors this compound and HY-17542 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The complex structure of this compound and SARS-CoV-2 PLpro reveals a hot spot for antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of SARS-CoV-2 papain-like protease inhibitors through a combination of high-throughput screening and FlipGFP-based reporter assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Addressing GRL0617 Metabolic Instability In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vitro metabolic instability of GRL0617, a non-covalent inhibitor of the papain-like protease (PLpro) of coronaviruses.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the known in vitro metabolic stability of this compound?
A1: this compound exhibits high clearance and a short half-life in in vitro models, indicating significant metabolic instability.[5][6] Studies using human liver microsomes (HLMs) have demonstrated that this compound is rapidly metabolized.[5][6][7]
Q2: Which metabolic pathways are responsible for the breakdown of this compound?
A2: The primary metabolic pathways for this compound are Phase I oxidation reactions. The main reactions observed are hydroxylation of the para-amino toluene side chain and the naphthalene side ring, as well as desaturation of the para-amino toluene side chain.[5][6][7]
Q3: Which specific enzymes metabolize this compound?
A3: The cytochrome P450 (CYP) enzymes are primarily responsible for the metabolism of this compound. Specifically, CYP3A4 and CYP3A5 are the predominant enzymes involved in the hydroxylation and desaturation of the para-amino toluene group, while CYP2D6 is responsible for hydroxylating the naphthalene ring.[5][6][7]
Q4: Does this compound inhibit any major drug-metabolizing enzymes?
A4: Yes, this compound has been shown to inhibit major drug-metabolizing enzymes, including CYP2C9 and CYP3A4.[5][6][7] This suggests a potential for drug-drug interactions if co-administered with other compounds metabolized by these enzymes.
Troubleshooting Guide
Issue 1: Rapid disappearance of this compound in my cell-based assay.
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Possible Cause: High metabolic activity in the cell line used.
-
Troubleshooting Steps:
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Characterize the metabolic capacity of your cell line: Not all cell lines have the same level of metabolic enzyme expression. If possible, quantify the expression of CYP3A4, CYP3A5, and CYP2D6 in your cells.
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Use a metabolic inhibitor: Co-incubate this compound with a known inhibitor of CYP3A4 (e.g., ketoconazole) or a broad-spectrum CYP inhibitor to see if this prolongs the half-life of this compound in your assay.
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Consider a less metabolically active cell line: If feasible for your experimental goals, switch to a cell line with lower known metabolic capacity.
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Shorten incubation times: Adjust your experimental timeline to capture the effects of this compound before it is extensively metabolized.
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Issue 2: Inconsistent results in in vitro metabolism assays with this compound.
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Possible Cause: Variability in the metabolic activity of liver microsomal batches or improper assay conditions.
-
Troubleshooting Steps:
-
Ensure cofactor saturation: Confirm that NADPH is present at a saturating concentration (typically 1 mM) in your microsomal incubations, as it is essential for CYP-mediated metabolism.[5][6]
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Pre-incubate your reaction mixtures: Pre-incubate the microsomes, buffer, and this compound at 37°C before initiating the reaction by adding NADPH. This ensures temperature equilibrium.
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Control for protein concentration: Use a consistent concentration of microsomal protein in all experiments, as this will directly impact the rate of metabolism.
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Include appropriate controls: Always run a negative control (without NADPH) to measure non-enzymatic degradation and a positive control with a compound of known metabolic stability to ensure the assay is performing as expected.
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Issue 3: Difficulty detecting this compound metabolites.
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Possible Cause: Metabolites are formed at low levels or are further metabolized.
-
Troubleshooting Steps:
-
Increase the concentration of this compound: Using a higher starting concentration of the parent compound may yield a higher concentration of metabolites, making them easier to detect.
-
Optimize your analytical method: Use a highly sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for metabolite detection and quantification.[8]
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Include Phase II cofactors: In addition to NADPH, include UDPGA in your incubation with HLMs to assess for potential glucuronidation of the hydroxylated metabolites, although direct UGT glucuronidation of the parent compound has not been detected.[5][6]
-
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro metabolic stability of this compound in human liver microsomes (HLMs).
Table 1: Cofactor-Dependent In Vitro Metabolic Stability Parameters of this compound [5]
| Parameter | NADPH | NADPH + UDPGA |
| Half-life (t½, min) | 26.35 | 29.53 |
| Intrinsic Clearance (CLint, mic, µL/min/mg protein) | 26.3 | 23.5 |
| In Vivo Intrinsic Clearance (CL'int, mL/min/kg) | 27.0 | 24.1 |
| Hepatic Clearance (CLh, mL/min/kg) | 11.7 | 11.1 |
Table 2: this compound Inhibition of Major CYP Isoforms [5]
| CYP Isoform | IC50 (µM) |
| CYP2C9 | 7.6 |
| CYP3A4 (Midazolam) | 10.9 |
| CYP3A4 (Testosterone) | 8.0 |
| CYP1A2 | 59.6 |
| CYP2B6 | 22.6 |
| CYP2C19 | 27.5 |
Experimental Protocols
Protocol 1: this compound Metabolic Stability Assay in Human Liver Microsomes
This protocol is adapted from established methods for assessing in vitro metabolic stability.[5][6][9][10]
-
Prepare Reagents:
-
0.1 M Potassium Phosphate Buffer (pH 7.4).
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This compound stock solution (e.g., 10 mM in DMSO).
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Human Liver Microsomes (HLMs) (e.g., 20 mg/mL stock).
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NADPH regenerating system or 10 mM NADPH stock solution.
-
Acetonitrile with an appropriate internal standard for quenching the reaction.
-
-
Incubation Procedure:
-
Prepare a reaction mixture containing 0.1 M potassium phosphate buffer, HLMs (final concentration 0.5-1.0 mg/mL), and this compound (final concentration 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding pre-warmed NADPH (final concentration 1 mM).
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At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.
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Quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of this compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).
-
Visualizations
Caption: Workflow for in vitro metabolic stability assay of this compound.
Caption: Proposed metabolic pathway of this compound.
Caption: Troubleshooting logic for rapid this compound degradation.
References
- 1. GRL-0617 - Wikipedia [en.wikipedia.org]
- 2. GRL 0617 | Papain-like Proteases | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Frontiers | In vitro metabolic characterization of the SARS-CoV-2 papain-like protease inhibitors this compound and HY-17542 [frontiersin.org]
- 6. In vitro metabolic characterization of the SARS-CoV-2 papain-like protease inhibitors this compound and HY-17542 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro metabolic characterization of the SARS-CoV-2 papain-like protease inhibitors this compound and HY-17542 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nuvisan.com [nuvisan.com]
- 10. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
GRL0617 Technical Support Center: Minimizing Experimental Variability and Batch Differences
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability and batch differences when working with GRL0617, a selective inhibitor of papain-like protease (PLpro).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and competitive noncovalent inhibitor of papain-like protease (PLpro) from coronaviruses, including SARS-CoV and SARS-CoV-2.[1][2][3] Its primary mechanism involves binding to the USP domain of PLpro, which blocks the enzyme's deubiquitinating and deISGylating activities.[4] This inhibition serves a dual purpose: it interferes with viral replication and maturation, and it enhances the host's innate immune response by preventing the suppression of type 1 interferon signaling.[5]
Q2: What are the recommended solvents and storage conditions for this compound?
Proper storage and solubilization of this compound are critical for maintaining its activity and ensuring reproducible results.
-
Solubility: this compound is soluble in DMSO (up to 100 mM) and ethanol (up to 100 mM).[6][7] It is insoluble in water.[1] For in vivo studies, specific formulations using solvents like PEG300, Tween-80, and saline or corn oil are required.[1][2]
-
Storage: It is recommended to store this compound at -20°C.[6][7]
-
Handling: For optimal results, it is advised to use fresh DMSO as moisture-absorbing DMSO can reduce solubility.[1] If precipitation occurs upon preparation of solutions, gentle heating and/or sonication can be used to aid dissolution.[2]
Q3: What are the typical working concentrations for this compound in vitro?
The effective concentration of this compound can vary depending on the specific assay and cell line used. Based on published data, here are some key values:
| Parameter | Virus/Enzyme | Value | Cell Line |
| IC50 | SARS-CoV PLpro | 0.6 µM | - |
| IC50 | SARS-CoV-2 PLpro | 0.8 µM - 2.3 µM | - |
| Ki | SARS-CoV PLpro | 0.49 µM | - |
| EC50 | SARS-CoV | 14.5 µM - 15 µM | Vero E6 |
| EC50 | SARS-CoV-2 | 21 ± 2 µM | Vero E6 |
Data compiled from multiple sources.[1][2][4][6][7][8]
It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Issue 1: High variability in IC50/EC50 values between experiments.
High variability in potency measurements is a common challenge. Several factors can contribute to this issue.
Potential Causes & Troubleshooting Steps
-
Inconsistent this compound Concentration:
-
Solution: Always prepare fresh dilutions from a concentrated stock solution for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. Ensure complete solubilization of the compound before making dilutions.
-
-
Cell Health and Density:
-
Solution: Ensure cells are healthy, within a consistent passage number range, and plated at a consistent density for each experiment. Cell confluency can significantly impact viral replication and drug efficacy.
-
-
Virus Titer Variability:
-
Solution: Use a consistent multiplicity of infection (MOI) for all experiments. Titer the viral stock regularly to ensure accuracy.
-
-
Incubation Times:
-
Solution: Adhere to a strict and consistent incubation time for drug treatment and viral infection across all experiments.
-
Issue 2: Observed batch-to-batch differences in this compound performance.
While reputable suppliers strive for consistency, minor variations between batches can occur.
Potential Causes & Troubleshooting Steps
-
Purity and Hydration State:
-
Solution: Always refer to the batch-specific Certificate of Analysis (CoA) for the exact molecular weight, which can be affected by the degree of hydration.[6] Adjust calculations for preparing stock solutions accordingly.
-
-
Compound Stability:
-
Solution: Upon receiving a new batch, perform a quality control experiment, such as an IC50 determination, to compare its performance against a previous, well-characterized batch. Store the compound as recommended to prevent degradation.
-
Experimental Protocols & Workflows
Protocol: In Vitro SARS-CoV-2 Inhibition Assay in Vero E6 Cells
This protocol provides a general framework for assessing the antiviral activity of this compound.
-
Cell Seeding: Plate Vero E6 cells in 96-well plates at a density that will result in 80-90% confluency at the time of infection.
-
Compound Preparation: Prepare a 2X stock of this compound at various concentrations in the appropriate cell culture medium.
-
Drug Treatment: Remove the growth medium from the cells and add the 2X this compound solutions. Incubate for 1-2 hours.
-
Viral Infection: Add an equal volume of SARS-CoV-2 diluted in culture medium to achieve the desired MOI (e.g., 0.01).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
-
Quantification of Viral Replication: Determine the extent of viral replication. This can be done by quantifying viral RNA in the supernatant using qRT-PCR or by assessing the cytopathic effect (CPE).[4]
Workflow for Troubleshooting Experimental Variability
A flowchart for troubleshooting sources of experimental variability.
Signaling Pathway
Mechanism of this compound Action on Host Innate Immunity
This compound inhibits the deubiquitinating and deISGylating activity of viral PLpro. This prevents the removal of Ubiquitin (Ub) and ISG15 from host proteins, such as RIG-I and IRF3, which are crucial for the type I interferon (IFN) response. The sustained signaling leads to the production of interferons and other antiviral proteins, bolstering the host's immune defense against the virus.
This compound inhibits PLpro, restoring the host's antiviral interferon response.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GRL-0617 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. GRL 0617 | Papain-like Proteases | Tocris Bioscience [tocris.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Inhibitor induced conformational changes in SARS-COV-2 papain-like protease - PMC [pmc.ncbi.nlm.nih.gov]
GRL0617 Technical Support Center: Best Practices for Degradation, Storage, and Experimental Use
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of GRL0617, a potent inhibitor of the SARS-CoV-2 papain-like protease (PLpro). Adherence to these guidelines for storage, handling, and experimental procedures is critical for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and potential issues that researchers may encounter when working with this compound.
| Question | Answer and Troubleshooting Steps |
| 1. How should I store this compound powder? | This compound powder should be stored at -20°C for long-term stability, with some suppliers suggesting it can be stable for up to 3 years at this temperature.[1][2] For shorter periods, storage at 4°C is acceptable for up to 2 years.[1] |
| 2. What is the best way to prepare and store this compound stock solutions? | This compound is soluble in DMSO and ethanol up to 100 mM.[3][4][5] It is recommended to prepare a high-concentration stock solution in anhydrous, high-quality DMSO.[2] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -80°C for up to one year or at -20°C for up to one month.[2] |
| 3. My this compound solution appears to have precipitated upon dilution in aqueous buffer or cell culture media. What should I do? | This compound has poor aqueous solubility. When diluting the DMSO stock solution, it is crucial to do so in a stepwise manner and ensure thorough mixing. For in vivo studies, co-solvents like PEG300 and Tween-80 can be used to improve solubility.[1][2] For cell culture experiments, the final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced cytotoxicity and precipitation. If precipitation occurs, you can try to gently warm the solution or use sonication to aid dissolution.[1] However, it is always best to prepare fresh working solutions from the stock immediately before use.[1] |
| 4. I am observing lower than expected potency of this compound in my cellular assay. What could be the cause? | Several factors could contribute to reduced potency: • Degradation: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation. • Metabolism: this compound is metabolized by cytochrome P450 enzymes, particularly CYP3A4, CYP3A5, and CYP2D6, in liver microsomes.[6] If you are using primary cells or cell lines with metabolic activity, the compound may be cleared over time. The half-life of this compound during phase I metabolism has been reported to be less than 30 minutes, indicating high clearance.[2][6] Consider the incubation time in your assay design. • Assay Conditions: The presence of high serum concentrations in the culture medium can lead to protein binding, reducing the effective concentration of the inhibitor. • Cellular Uptake: Insufficient cellular uptake could also be a factor. |
| 5. Are there any known off-target effects of this compound? | This compound has been shown to be a selective inhibitor of coronavirus PLpro and does not significantly inhibit human deubiquitinating enzymes (DUBs).[3][4][5] However, at higher concentrations, it can inhibit CYP2C9 and CYP3A4.[2][6] It is always advisable to include appropriate controls in your experiments to assess potential off-target effects in your specific system. |
| 6. What is the expected IC50 value for this compound against SARS-CoV-2 PLpro? | The in vitro IC50 value for this compound against SARS-CoV-2 PLpro is typically in the range of 0.8 µM to 2.1 µM.[3][4][7] The EC50 in cell-based antiviral assays is generally higher, with reported values around 14.5 µM to 27.6 µM.[1][8] |
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound.
Table 1: Physicochemical and Storage Information
| Parameter | Value | Reference |
| Molecular Weight | 304.39 g/mol | [3][4][5] |
| Molecular Formula | C₂₀H₂₀N₂O | [3][4][5] |
| Solubility | ≤ 100 mM in DMSO and ethanol | [3][4][5] |
| Powder Storage | -20°C (up to 3 years) or 4°C (up to 2 years) | [1][2] |
| Solution Storage | -80°C (up to 1 year) or -20°C (up to 1 month) in DMSO | [2] |
Table 2: In Vitro Potency and Metabolic Stability
| Parameter | Value | Reference |
| SARS-CoV-2 PLpro IC₅₀ | 0.8 - 2.1 µM | [3][4][7] |
| SARS-CoV PLpro IC₅₀ | 0.6 µM | [3][4] |
| Antiviral EC₅₀ (Vero E6 cells) | 14.5 - 27.6 µM | [1][8] |
| Metabolic Half-life (Phase I) | < 30 minutes | [2][6] |
Experimental Protocols
Key Experimental Methodologies
1. In Vitro SARS-CoV-2 PLpro Inhibition Assay (Fluorescence-Based)
This protocol is adapted from a general method for assessing PLpro activity.[9]
-
Materials:
-
Recombinant SARS-CoV-2 PLpro
-
Fluorogenic peptide substrate (e.g., Z-RLRGG-AMC)
-
Assay Buffer: 50 mM HEPES, pH 7.4, 0.1 mg/ml BSA, 2 mM DTT, 0.01% Triton X-100
-
This compound stock solution in DMSO
-
384-well black, non-binding plates
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 450 nm)
-
-
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Add the diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells of the 384-well plate.
-
Add recombinant SARS-CoV-2 PLpro to each well to a final concentration of 100 nM.
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to a final concentration of 50 µM.
-
Immediately begin monitoring the fluorescence signal at 340 nm excitation and 450 nm emission.
-
Calculate the rate of reaction and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
2. Cellular Antiviral Assay (Vero E6 cells)
This protocol outlines a general method for evaluating the antiviral activity of this compound in a cell-based assay.[10]
-
Materials:
-
Vero E6 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
SARS-CoV-2 virus stock
-
This compound stock solution in DMSO
-
96-well cell culture plates
-
Reagents for quantifying viral replication (e.g., qRT-PCR for viral RNA or CPE reduction assay)
-
-
Procedure:
-
Seed Vero E6 cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. The final DMSO concentration should be kept at a non-toxic level (e.g., <0.5%).
-
Remove the growth medium from the cells and add the medium containing the this compound dilutions or a vehicle control.
-
Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).
-
Incubate the plates for the desired time period (e.g., 48 hours).
-
After incubation, quantify the extent of viral replication using a suitable method:
-
qRT-PCR: Extract RNA from the cell supernatant or cell lysate and perform qRT-PCR to quantify viral RNA levels.
-
CPE Reduction Assay: Visually assess the cytopathic effect (CPE) in each well and determine the concentration of this compound that protects 50% of the cells from virus-induced death.
-
-
Calculate the EC50 value, which is the concentration of this compound that inhibits viral replication by 50%.
-
Visualizations
Signaling Pathway of SARS-CoV-2 PLpro Inhibition of Innate Immunity
The SARS-CoV-2 papain-like protease (PLpro) plays a crucial role in viral replication and evasion of the host's innate immune response. PLpro cleaves ubiquitin and ISG15 from host proteins, thereby inhibiting the downstream signaling pathways that lead to the production of type I interferons (IFNs) and pro-inflammatory cytokines. This compound inhibits this activity of PLpro, thus restoring the host's antiviral response.
References
- 1. Identifying structural–functional analogue of this compound, the only well-established inhibitor for papain-like protease (PLpro) of SARS-CoV2 from the pool of fungal metabolites using docking and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro metabolic characterization of the SARS-CoV-2 papain-like protease inhibitors this compound and HY-17542 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GRL 0617 | Papain-like Proteases | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | In vitro metabolic characterization of the SARS-CoV-2 papain-like protease inhibitors this compound and HY-17542 [frontiersin.org]
- 7. The complex structure of this compound and SARS-CoV-2 PLpro reveals a hot spot for antiviral drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming GRL0617 Low Potency in Certain Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the variable potency of GRL0617 in different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a non-covalent, competitive inhibitor of the papain-like protease (PLpro) of coronaviruses, including SARS-CoV and SARS-CoV-2. PLpro is a viral enzyme crucial for cleaving the viral polyprotein, a process essential for viral replication. Additionally, PLpro interferes with the host's innate immune response by removing ubiquitin and interferon-stimulated gene 15 (ISG15) modifications from host proteins, thereby dampening antiviral signaling. This compound inhibits these functions, thus blocking viral replication and supporting the host's immune defenses.
Q2: I am observing lower than expected potency of this compound in my cell line. What are the potential reasons?
A2: Several factors can contribute to the apparent low potency of this compound in specific cell lines:
-
Metabolic Instability: this compound can be metabolized by cytochrome P450 enzymes in the liver, particularly CYP3A4, CYP3A5, and CYP2D6. Cell lines with high expression of these enzymes may rapidly degrade this compound, reducing its effective concentration.
-
Cell Permeability and Efflux: The ability of this compound to enter the cell and reach its target can vary between cell lines. Some cell lines may have active efflux pumps (like P-glycoprotein) that remove the compound from the cell, lowering its intracellular concentration.
-
Experimental Conditions: Variations in experimental parameters such as cell density, passage number, confluency, and incubation time can significantly impact the observed IC50 value.
-
Assay-Specific Factors: The choice of assay to measure this compound's effect can influence the outcome. For example, a viral replication assay might yield different potency values compared to a biochemical assay measuring PLpro's deubiquitinase activity.
-
Cell Line-Specific Differences in PLpro Pathway: Although PLpro is a viral enzyme, the host cell's ubiquitin and ISG15 signaling pathways, which are targeted by PLpro, can differ between cell lines, potentially affecting the downstream consequences of PLpro inhibition.
Q3: How can I troubleshoot the variability in my experimental results with this compound?
A3: To improve the consistency of your results, consider the following troubleshooting steps:
-
Standardize Cell Culture Conditions: Use cells within a consistent and low passage number range. Seed cells at a uniform density and treat them at a consistent confluency level.
-
Optimize Compound Handling: Prepare fresh dilutions of this compound from a concentrated stock solution for each experiment. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
-
Include Proper Controls: Always include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment. Positive controls, such as a known potent PLpro inhibitor, can help validate the assay.
-
Consider a Time-Course Experiment: The inhibitory effect of this compound may be time-dependent. Performing a time-course experiment can help determine the optimal incubation time for your specific cell line and assay.
-
Assess Cell Viability: At higher concentrations, small molecule inhibitors can sometimes exhibit off-target effects leading to cytotoxicity. It is crucial to perform a cell viability assay to distinguish between specific antiviral effects and general toxicity.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues of low this compound potency.
Problem: Observed IC50/EC50 of this compound is significantly higher than reported values.
Caption: Troubleshooting workflow for low this compound potency.
Data Presentation: Potency of this compound
The following table summarizes the reported potency of this compound in various assays and cell lines. Note that direct comparison of values should be done with caution due to differences in experimental conditions.
| Assay Type | Target | Cell Line/System | IC50 / EC50 (µM) | Reference |
| Enzymatic Assay | SARS-CoV PLpro | - | IC50: 0.6 | |
| Enzymatic Assay | SARS-CoV-2 PLpro | - | IC50: 0.8 | |
| Enzymatic Assay | SARS-CoV-2 PLpro | - | IC50: 2.1 ± 0.2 | |
| Antiviral Assay | SARS-CoV | Vero E6 | EC50: 14.5 | |
| Antiviral Assay | SARS-CoV-2 | Vero E6 | EC50: 21 ± 2 | |
| Antiviral Assay | SARS-CoV-2 | Caco-2 | - |
Signaling Pathway
The diagram below illustrates the dual roles of SARS-CoV-2 Papain-like Protease (PLpro) and the inhibitory action of this compound.
Caption: this compound inhibits PLpro's roles in viral replication and immune evasion.
Experimental Protocols
Below are detailed methodologies for key experiments to assess this compound potency.
Viral Plaque Reduction Neutralization Test (PRNT)
This assay determines the concentration of this compound required to reduce the number of viral plaques by 50% (EC50).
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
Complete cell culture medium
-
SARS-CoV-2 virus stock of known titer
-
This compound stock solution (e.g., 10 mM in DMSO)
-
6-well plates
-
Overlay medium (e.g., containing 1% Avicel or agarose)
-
Formalin for fixation
-
Crystal violet staining solution
Methodology:
-
Cell Seeding:
-
The day before the experiment, seed Vero E6 cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 1 x 10^6 cells/well).
-
Incubate overnight at 37°C with 5% CO2.
-
-
Compound and Virus Preparation:
-
Prepare serial dilutions of this compound in infection medium (e.g., serum-free medium).
-
Dilute the SARS-CoV-2 stock in infection medium to a concentration that will produce a countable number of plaques (e.g., 100-200 plaque-forming units (PFU)/well).
-
Mix equal volumes of each this compound dilution with the diluted virus and incubate for 1 hour at 37°C. Include a virus-only control and a no-virus control.
-
-
Infection:
-
Wash the confluent cell monolayers with PBS.
-
Add the this compound-virus mixtures to the respective wells.
-
Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.
-
-
Overlay and Incubation:
-
Remove the inoculum and overlay the cells with the overlay medium containing the corresponding concentration of this compound.
-
Incubate the plates at 37°C with 5% CO2 for 24-72 hours, depending on the virus and cell line, until plaques are visible.
-
-
Fixation and Staining:
-
After incubation, fix the cells with 10% formalin for at least 24 hours at 4°C.
-
Remove the overlay and stain the cell monolayer with crystal violet solution.
-
Gently wash the wells with water and allow them to dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each this compound concentration relative to the virus-only control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the log of the this compound concentration and fitting the data to a dose-response curve.
-
PLpro Deubiquitinase (DUB) Activity Assay
This biochemical assay measures the ability of this compound to inhibit the deubiquitinase activity of PLpro using a fluorogenic substrate.
Materials:
-
Recombinant purified SARS-CoV-2 PLpro enzyme
-
Fluorogenic ubiquitin substrate (e.g., Ub-AMC or Ub-Rhodamine110)
-
PLpro assay buffer
-
This compound stock solution
-
Black, low-binding 96- or 384-well plates
-
Fluorescence plate reader
Methodology:
-
Reagent Preparation:
-
Prepare a working solution of PLpro in assay buffer. The final concentration should be in the low nanomolar range and determined empirically for optimal signal-to-noise ratio.
-
Prepare a working solution of the fluorogenic ubiquitin substrate in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer. Include a no-inhibitor control and a no-enzyme control.
-
-
Assay Procedure:
-
Add the this compound dilutions or control solutions to the wells of the microplate.
-
Add the PLpro enzyme solution to all wells except the no-enzyme control.
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
-
Data Acquisition:
-
Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader with the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Record kinetic readings at regular intervals for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Determine the initial reaction velocity (V0) for each well from the linear portion of the kinetic curve.
-
Subtract the background fluorescence from the no-enzyme control.
-
Calculate the percentage of PLpro inhibition for each this compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay (e.g., using a luminescent ATP-based assay)
This assay is crucial to assess the cytotoxicity of this compound and ensure that observed antiviral effects are not due to cell death.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution
-
Opaque-walled 96-well plates
-
Luminescent ATP-based cell viability assay reagent (e.g., CellTiter-Glo®)
-
Plate reader with luminescence detection capabilities
Methodology:
-
Cell Seeding:
-
Seed cells into an opaque-walled 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control and a no-cell control (medium only).
-
Add the compound dilutions to the cells and incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the luminescent assay reagent to room temperature.
-
Add the assay reagent to each well according to the manufacturer's instructions.
-
Mix the contents by placing the plate on an orbital shaker for a few minutes.
-
Incubate at room temperature for a short period to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the average luminescence of the no-cell control from all other wells.
-
Normalize the data to the vehicle control by setting the average luminescence of the vehicle control wells to 100%.
-
Plot the normalized viability against the logarithm of the this compound concentration to determine the CC50 (50% cytotoxic concentration).
-
interpreting unexpected results in GRL0617 experiments
This guide provides troubleshooting advice and technical information for researchers, scientists, and drug development professionals working with GRL0617. It addresses potential unexpected results and offers guidance on experimental design and data interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during experiments with this compound.
Q1: Why is the observed IC50 or EC50 value for this compound significantly higher than what is reported in the literature?
A1: Several factors can contribute to reduced potency of this compound in your assays:
-
Compound Solubility and Stability: this compound has limited aqueous solubility.[1] Ensure that your stock solutions in DMSO are freshly prepared and that the final concentration of DMSO in your assay medium is low and consistent across experiments to avoid precipitation.[1] The compound may also degrade over time, so using a fresh aliquot for each experiment is recommended.
-
Assay Conditions: The inhibitory activity of this compound can be influenced by the specific conditions of your assay. Factors such as substrate concentration in enzymatic assays, or the multiplicity of infection (MOI) in cell-based assays, can impact the apparent potency.[2] For instance, a higher substrate concentration may require a higher concentration of a competitive inhibitor like this compound to achieve the same level of inhibition.
-
Enzyme/Protein Quality: In in-vitro assays, the purity and activity of the recombinant papain-like protease (PLpro) are critical. Ensure the enzyme is properly folded and active.
-
Cell Line Differences: Different cell lines may exhibit varying sensitivity to the compound.
Q2: I'm observing significant cytotoxicity at concentrations where this compound is expected to be effective. What could be the cause?
A2: Unexpected cytotoxicity can stem from several sources:
-
Off-Target Effects: While this compound is selective, at higher concentrations it may exhibit off-target effects. It has been shown to inhibit major drug-metabolizing enzymes like CYP2C9 and CYP3A4, which could contribute to toxicity in certain cellular contexts.[3][4]
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to chemical compounds. It is crucial to run a parallel cytotoxicity assay (e.g., MTT or CCK8) on uninfected cells to determine the 50% cytotoxic concentration (CC50).[5][6] This will help in establishing a therapeutic window.
-
Compound Purity: Impurities in the this compound sample could be responsible for the observed toxicity. Ensure you are using a high-purity compound.
-
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final solvent concentration is below the toxic threshold for your specific cell line.
Q3: this compound shows potent activity in one cell line but is much less effective in another. Why the discrepancy?
A3: This is a common challenge in drug development and can be attributed to cell-line specific differences in drug metabolism:
-
Metabolism by Cytochrome P450 (CYP) Enzymes: this compound is metabolized by hepatic CYP enzymes, particularly CYP3A4, CYP3A5, and CYP2D6.[3][4][7] Different cell lines express varying levels of these enzymes. A cell line with high expression of these CYPs may metabolize and inactivate this compound more rapidly, leading to reduced apparent efficacy.
-
Cellular Uptake and Efflux: Differences in the expression of drug transporters in the cell membrane can affect the intracellular concentration of this compound.
Q4: My in-vitro enzymatic assay shows no inhibition with this compound. What should I check?
A4: If this compound appears inactive in your enzymatic assay, consider the following troubleshooting steps:
-
Confirm Enzyme Activity: First, ensure that your PLpro enzyme is active using a positive control substrate (e.g., RLRGG-AMC) and in the absence of any inhibitor.[2]
-
Check Compound Integrity: Verify the identity and purity of your this compound sample. If possible, confirm its molecular weight via mass spectrometry.
-
Review Assay Buffer Composition: Ensure that the components of your assay buffer are compatible with this compound and do not interfere with its activity.
-
Positive Control Inhibitor: Include a known PLpro inhibitor as a positive control in your experiment to validate the assay system.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on published literature.
Table 1: In-Vitro and Cell-Based Potency of this compound
| Target | Assay Type | Value | Cell Line | Reference |
| SARS-CoV PLpro | In-vitro IC50 | 0.6 µM | N/A | [4][5] |
| SARS-CoV-2 PLpro | In-vitro IC50 | 2.1 ± 0.2 µM | N/A | [8] |
| SARS-CoV | Antiviral EC50 | 15 µM | Vero E6 | [4][9] |
| SARS-CoV-2 | Antiviral EC50 | 21 ± 2 µM | Vero E6 | [5] |
Table 2: Metabolic Profile of this compound
| Parameter | Description | Finding | Reference |
| Primary Metabolizing Enzymes | Cytochrome P450 isoforms responsible for this compound metabolism. | CYP3A4, CYP3A5, CYP2D6 | [4][7] |
| Metabolic Reactions | The main chemical modifications to this compound during metabolism. | Hydroxylation and desaturation of the para-amino toluene side chain. | [3] |
| In-vitro Half-life | Stability in human liver microsomes. | ~26-30 minutes | [3] |
| CYP Inhibition | Potential for drug-drug interactions. | This compound inhibits CYP2C9 and CYP3A4. | [7] |
Experimental Protocols
Protocol 1: In-Vitro PLpro Inhibition Assay (Fluorescence-Based)
This protocol describes a general method for measuring the inhibition of PLpro by this compound using a fluorogenic peptide substrate.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT).
-
PLpro Enzyme: Dilute recombinant SARS-CoV-2 PLpro to the desired final concentration (e.g., 50 nM) in Assay Buffer.
-
Substrate: Prepare a stock solution of RLRGG-AMC in DMSO and dilute to the desired final concentration (e.g., 20 µM) in Assay Buffer.[2]
-
This compound: Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is constant in all wells.
-
-
Assay Procedure:
-
Add 25 µL of the PLpro enzyme solution to the wells of a 96-well black plate.
-
Add 25 µL of the diluted this compound or vehicle control (Assay Buffer with DMSO) to the respective wells.
-
Incubate the plate at room temperature for 30 minutes.
-
Initiate the reaction by adding 50 µL of the substrate solution to all wells.
-
Immediately begin monitoring the increase in fluorescence (Excitation: 360 nm, Emission: 460 nm) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Antiviral Assay (qRT-PCR)
This protocol outlines a general method to assess the antiviral efficacy of this compound in a cell culture model.
-
Cell Seeding:
-
Seed Vero E6 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
-
Viral Infection:
-
Infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI), for example, 0.01.[2]
-
Incubate the plate at 37°C in a 5% CO2 incubator for the desired time (e.g., 48 hours).
-
-
Quantification of Viral Replication:
-
After incubation, collect the cell culture supernatant.
-
Extract viral RNA from the supernatant using a suitable viral RNA extraction kit.
-
Perform quantitative reverse transcription PCR (qRT-PCR) to quantify the number of viral RNA copies. Use primers and probes specific to a viral gene (e.g., the spike protein gene).[2]
-
-
Data Analysis:
-
Normalize the viral RNA copy numbers to the vehicle-treated control.
-
Plot the percentage of viral replication against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
-
Cytotoxicity Assay:
-
In parallel, treat uninfected cells with the same concentrations of this compound to assess cytotoxicity using an appropriate assay (e.g., CCK8).[5]
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: this compound inhibits PLpro, blocking viral replication and restoring host immunity.
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The complex structure of this compound and SARS-CoV-2 PLpro reveals a hot spot for antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro metabolic characterization of the SARS-CoV-2 papain-like protease inhibitors this compound and HY-17542 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro metabolic characterization of the SARS-CoV-2 papain-like protease inhibitors this compound and HY-17542 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A covalent inhibitor targeting the papain-like protease from SARS-CoV-2 inhibits viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | In vitro metabolic characterization of the SARS-CoV-2 papain-like protease inhibitors this compound and HY-17542 [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. escholarship.org [escholarship.org]
Technical Support Center: GRL0617 Efficacy and Efflux Pump Inhibition
This technical support center provides troubleshooting guidance and experimental protocols for researchers investigating the efficacy of GRL0617, a selective inhibitor of the coronavirus papain-like protease (PLpro).[1][2][3] While not a commonly reported issue for this compound, decreased intracellular drug concentration due to efflux pump activity is a known mechanism of resistance for many small molecule inhibitors. This resource is designed to help you investigate if efflux pumps may be impacting your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, noncovalent inhibitor of the papain-like protease (PLpro) of coronaviruses, including SARS-CoV and SARS-CoV-2.[2][3] It functions by inhibiting the deubiquitinase and deISGylase activity of PLpro, which is crucial for viral replication and evasion of the host's innate immune response.
Q2: My in vitro experiments with this compound are showing lower than expected efficacy. Could efflux pumps be responsible?
While the primary mechanism of resistance to this compound has been associated with mutations in the PLpro enzyme, reduced intracellular concentration due to efflux pump activity is a potential, though less documented, contributing factor. Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2), is a common mechanism of multidrug resistance that can affect a wide range of small molecule drugs.[4][5][6][7] If your experimental system (e.g., cell line) is known to express high levels of these transporters, it is worth investigating their potential role.
Q3: What are efflux pump inhibitors and how can they help improve this compound efficacy?
Efflux pump inhibitors (EPIs) are compounds that block the activity of efflux pumps.[8][9] By inhibiting these pumps, EPIs can increase the intracellular concentration of a co-administered drug, potentially restoring its efficacy.[8] If this compound is being removed from your cells by efflux pumps, co-administration with an appropriate EPI could enhance its antiviral effect.
Q4: Which efflux pump inhibitors are commonly used in research?
Several generations of efflux pump inhibitors have been identified. First-generation inhibitors, which are often used in research due to their availability, include verapamil and cyclosporin A.[5][7] These compounds are known to inhibit P-gp and other transporters.[10][11] However, they can have off-target effects and their use requires careful experimental design. Newer generations of inhibitors offer higher specificity and reduced toxicity.
Troubleshooting Guide
Problem: this compound shows reduced activity in our cell-based assays compared to biochemical assays.
This discrepancy could arise from several factors, including poor cell permeability, rapid metabolism, or active efflux of the compound from the cells. The following steps can help you determine if efflux pumps are playing a role.
Step 1: Assess the Efflux Pump Activity of Your Cell Line
Before testing the effect of EPIs on this compound efficacy, it is crucial to determine if your cell line exhibits significant efflux pump activity. This can be achieved using a fluorescent dye efflux assay.
-
Rationale: These assays use fluorescent substrates of common efflux pumps. If the cells actively pump out the dye, it indicates the presence of functional efflux pumps. Inhibition of this process by a known EPI confirms the activity of these pumps.
-
Recommended Assay: Rhodamine 123 or Calcein-AM Efflux Assay. Rhodamine 123 is a substrate for P-gp and to a lesser extent, MRP1.[12][13][14] Calcein-AM is a substrate for both P-gp and MRP1.[15][16][17]
Step 2: Evaluate the Synergy between this compound and an Efflux Pump Inhibitor
If your cells show significant efflux pump activity, the next step is to determine if inhibiting these pumps can enhance the efficacy of this compound.
-
Rationale: A synergistic effect, where the combined effect of two drugs is greater than the sum of their individual effects, would suggest that the EPI is preventing the efflux of this compound, thereby increasing its intracellular concentration and antiviral activity.
-
Recommended Assay: Checkerboard Assay to determine the Fractional Inhibitory Concentration (FIC) index.[18][19][20][21]
Data Presentation
Table 1: Common Efflux Pump Inhibitors for Research
| Inhibitor | Target Efflux Pump(s) | Typical Working Concentration | Notes |
| Verapamil | P-gp (ABCB1), MATE pumps | 1-20 µM | First-generation inhibitor, can have off-target effects on calcium channels.[10][22][23][24][25] |
| Cyclosporin A | P-gp (ABCB1) | 1-10 µM | First-generation inhibitor, potent immunosuppressant.[11] |
| MK-571 | MRP1 (ABCC1) | 10-50 µM | More specific for MRP family transporters. |
| Ko143 | BCRP (ABCG2) | 0.1-1 µM | Potent and specific BCRP inhibitor. |
Table 2: Interpreting Checkerboard Assay Results
| Fractional Inhibitory Concentration (FIC) Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Additive or Indifference |
| > 4.0 | Antagonism |
Experimental Protocols
Protocol 1: Rhodamine 123 Efflux Assay
Objective: To qualitatively and quantitatively assess the activity of P-gp and other efflux pumps in your cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well black, clear-bottom tissue culture plates
-
Rhodamine 123 (stock solution in DMSO)
-
Verapamil (positive control inhibitor, stock solution in DMSO or water)
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Pre-incubation with Inhibitor:
-
Wash the cells twice with warm PBS.
-
Add 100 µL of culture medium containing the desired concentration of verapamil (e.g., 20 µM) or vehicle control (DMSO) to the respective wells.
-
Incubate for 30 minutes at 37°C.
-
-
Rhodamine 123 Loading:
-
Add Rhodamine 123 to each well to a final concentration of 5 µM.
-
Incubate for 60 minutes at 37°C, protected from light.
-
-
Efflux Phase:
-
Remove the medium containing Rhodamine 123 and the inhibitor.
-
Wash the cells three times with ice-cold PBS to stop the efflux.
-
-
Fluorescence Measurement:
-
Add 100 µL of PBS to each well.
-
Measure the intracellular fluorescence using a plate reader (Ex: 485 nm, Em: 530 nm).
-
Expected Results: Cells with high efflux activity will show low Rhodamine 123 fluorescence. In the presence of an effective inhibitor like verapamil, the fluorescence should increase significantly, indicating that the dye is being retained within the cells.
Protocol 2: Checkerboard Synergy Assay
Objective: To determine the interaction between this compound and an efflux pump inhibitor.
Materials:
-
This compound (stock solution in DMSO)
-
Efflux pump inhibitor (e.g., verapamil, stock solution in DMSO or water)
-
96-well tissue culture plates
-
Cell line of interest
-
Assay for measuring this compound efficacy (e.g., viral replication assay, cell viability assay)
Procedure:
-
Determine the MIC/EC50 of Individual Compounds: Before performing the checkerboard assay, determine the minimum inhibitory concentration (MIC) or half-maximal effective concentration (EC50) of this compound and the efflux pump inhibitor individually on your cell line.
-
Prepare Drug Dilutions:
-
In a 96-well plate, prepare serial dilutions of this compound along the x-axis (e.g., from 8x MIC to 0.125x MIC).
-
Prepare serial dilutions of the efflux pump inhibitor along the y-axis (e.g., from 8x MIC to 0.125x MIC).
-
-
Cell Seeding and Treatment:
-
Seed your cells in the 96-well plate containing the drug dilutions.
-
Include wells with each drug alone and no-drug controls.
-
-
Incubation: Incubate the plate for the appropriate duration for your specific assay (e.g., 48-72 hours for a viral replication assay).
-
Assay Readout: Perform your chosen assay to measure the effect of the drug combinations (e.g., quantify viral load, measure cell viability).
-
Data Analysis:
-
For each combination, determine the MIC or EC50.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Inhibitor = (MIC of Inhibitor in combination) / (MIC of Inhibitor alone)
-
-
Calculate the FIC Index:
-
FIC Index = FIC of this compound + FIC of Inhibitor
-
-
Expected Results: An FIC index of ≤ 0.5 indicates synergy, suggesting that the efflux pump inhibitor is enhancing the activity of this compound.
Visualizations
Caption: Hypothetical mechanism of reduced this compound efficacy due to efflux pump activity.
Caption: Experimental workflow for a fluorescent dye-based efflux pump activity assay.
References
- 1. GRL-0617 - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ABC Transporter Inhibitors in Reversing Multidrug Resistance to Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. venterlab.org [venterlab.org]
- 9. The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Inhibition of the multidrug efflux pump in isolated hepatocyte couplets by immunosuppressants FK506 and cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The detection of rhodamine 123 efflux at low levels of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. MDR1 Efflux Assay | ECM910 [merckmillipore.com]
- 15. Calcein-AM Efflux Assay | BioRender Science Templates [biorender.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. researchgate.net [researchgate.net]
- 18. Synergy assessed by checkerboard. A critical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 20. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 21. emerypharma.com [emerypharma.com]
- 22. pnas.org [pnas.org]
- 23. sysrevpharm.org [sysrevpharm.org]
- 24. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scholar.unhas.ac.id [scholar.unhas.ac.id]
GRL0617 stability in different cell culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and detailed protocols for the use of GRL0617, a selective inhibitor of the viral papain-like protease (PLpro), in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective non-covalent inhibitor of the papain-like protease (PLpro) found in coronaviruses, including SARS-CoV and SARS-CoV-2.[1][2] PLpro is a viral enzyme with two main functions: processing the viral polyprotein for replication and suppressing the host's innate immune response.[3][4] It achieves the latter by removing ubiquitin (deubiquitination) and interferon-stimulated gene 15 (deISGylation) modifications from host proteins that are crucial for antiviral signaling. This compound binds to the PLpro enzyme, blocking these activities and thereby inhibiting viral replication and restoring the host's antiviral interferon response.[1][4]
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound has demonstrated antiviral activity in various cell lines commonly used in virology research, including Vero E6 (African green monkey kidney epithelial cells) and Caco-2 (human colorectal adenocarcinoma cells).[5][6] It has also been used in HEK293T cells for mechanistic studies.[7]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: this compound is soluble in DMSO and ethanol, with reported solubilities of up to 100 mM.[1] For cell culture experiments, it is advisable to prepare a concentrated stock solution in sterile DMSO and then dilute it to the final working concentration in the cell culture medium.
Q4: Is this compound cytotoxic?
A4: this compound has shown low cytotoxicity in cell-based assays. For instance, in Vero E6 cells, no apparent cytotoxicity was observed at concentrations up to 100 μM.[4] However, it is always recommended to perform a cytotoxicity assay (e.g., MTT or CCK-8) in your specific cell line to determine the optimal non-toxic working concentration range.
This compound Efficacy and Properties
The following table summarizes key quantitative data for this compound based on published studies.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (SARS-CoV-2 PLpro) | 0.8 - 2.2 µM | Biochemical Assay | [1][8] |
| EC50 (SARS-CoV-2) | 21 - 25.14 µM | Vero E6, Caco-2 | [3][5][7] |
| CC50 | > 100 µM | Vero E6 | [4] |
| Solubility | 100 mM (DMSO), 100 mM (Ethanol) | - | [1] |
| Metabolic Half-life | ~26.4 minutes | Human Liver Microsomes (NADPH-dependent) | [9][10] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reduced or no inhibitory effect observed | Compound Instability: this compound may degrade in the cell culture medium over long incubation periods. Incorrect Concentration: Errors in stock solution preparation or dilution. Cellular Efflux: Active transport of the compound out of the cells. | Assess Stability: Perform a stability study of this compound in your specific medium (see protocol below). Consider replenishing the medium with fresh compound for long-term experiments. Verify Concentration: Prepare fresh stock solutions and carefully check all calculations and dilutions. Use Efflux Pump Inhibitors: If cellular efflux is suspected, co-treatment with a broad-spectrum efflux pump inhibitor may enhance this compound's intracellular concentration and efficacy. |
| Precipitation of this compound in cell culture medium | Low Solubility in Aqueous Medium: While soluble in DMSO, this compound's solubility in aqueous media is limited. High Final DMSO Concentration: A high percentage of DMSO in the final culture medium can be toxic to cells. | Optimize Dilution: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to prevent both cytotoxicity and precipitation. Prepare intermediate dilutions in medium if necessary. Pre-warm Medium: Add the this compound stock solution to pre-warmed (37°C) cell culture medium and mix thoroughly. |
| High variability between experimental replicates | Inconsistent Cell Seeding: Uneven cell distribution across wells. Pipetting Errors: Inaccurate dispensing of this compound or other reagents. Edge Effects in Multi-well Plates: Increased evaporation in the outer wells of a plate. | Ensure Homogeneous Cell Suspension: Gently resuspend cells before seeding to ensure a uniform density in each well. Calibrate Pipettes: Regularly calibrate and use appropriate pipetting techniques. Minimize Edge Effects: Do not use the outer wells of the plate for experimental conditions; instead, fill them with sterile PBS or medium to create a humidity barrier. |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action: Inhibition of PLpro and Restoration of Innate Immunity
Caption: this compound inhibits viral PLpro, preventing viral replication and restoring the host's innate immune response.
Experimental Workflow for Assessing this compound Stability in Cell Culture Media
References
- 1. GRL 0617 | Papain-like Proteases | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The complex structure of this compound and SARS-CoV-2 PLpro reveals a hot spot for antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of SARS-CoV-2 papain-like protease inhibitors through a combination of high-throughput screening and FlipGFP-based reporter assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent, Novel SARS-CoV-2 PLpro Inhibitors Block Viral Replication in Monkey and Human Cell Cultures | bioRxiv [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Crystal structure of SARS-CoV-2 papain-like protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro metabolic characterization of the SARS-CoV-2 papain-like protease inhibitors this compound and HY-17542 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro metabolic characterization of the SARS-CoV-2 papain-like protease inhibitors this compound and HY-17542 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating GRL0617: A Comparative Guide to its Antiviral Activity Against SARS-CoV-2
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiviral activity of GRL0617 against SARS-CoV-2, benchmarked against established positive controls, Remdesivir and E64d. The following sections detail the quantitative antiviral efficacy, experimental methodologies, and the distinct mechanisms of action of these compounds.
Comparative Antiviral Efficacy
The antiviral potency of this compound was evaluated in comparison to Remdesivir and E64d against SARS-CoV-2 in Vero E6 cells, a standard cell line for coronavirus research. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values are summarized below, providing a quantitative measure of their antiviral activity.
| Compound | Target | Assay Type | Cell Line | EC50 (µM) | IC50 (µM) |
| This compound | Papain-like Protease (PLpro) | Cell-based assay | Vero E6 | 21 ± 2[1] | 2.1[1][2] |
| Remdesivir | RNA-dependent RNA Polymerase (RdRp) | Cell-based assay | Vero E6 | 1.65 - 6.6 | Not specified in retrieved results |
| E64d | Cathepsins | Pseudovirus entry assay | Vero E6 | Not specified in retrieved results | Not specified in retrieved results |
Note: E64d's efficacy is demonstrated by its ability to inhibit the entry of SARS-CoV-2 pseudoviruses into Vero E6 cells, indicating its role as a viral entry inhibitor. A specific EC50 value in the context of a live virus assay in Vero E6 cells was not available in the retrieved search results.
Mechanisms of Antiviral Action
This compound, Remdesivir, and E64d each target distinct and critical stages of the SARS-CoV-2 lifecycle, providing different strategies for antiviral intervention.
This compound is a non-covalent inhibitor of the SARS-CoV-2 papain-like protease (PLpro)[1][3]. PLpro is a crucial enzyme for viral replication, responsible for processing the viral polyprotein into functional non-structural proteins. Furthermore, PLpro plays a role in antagonizing the host's innate immune response by removing ubiquitin and ISG15 modifications from host proteins[4]. By inhibiting PLpro, this compound directly hinders viral replication and may also help to restore the host's antiviral immune signaling.
Remdesivir is a broad-spectrum antiviral that targets the viral RNA-dependent RNA polymerase (RdRp)[5]. As a nucleotide analog prodrug, it is metabolized within the host cell to its active triphosphate form. This active form is then incorporated into the nascent viral RNA chain by the RdRp, leading to premature termination of RNA synthesis and thereby halting viral replication.
E64d acts as a pan-cathepsin inhibitor, targeting the host cell's machinery that the virus hijacks for entry. For SARS-CoV-2, entry into host cells can be mediated by the serine protease TMPRSS2 at the cell surface or by cathepsins in the endosomes following viral uptake. In cell types like Vero E6, which have low TMPRSS2 expression, the endosomal entry pathway and, consequently, cathepsin activity are critical for viral entry. E64d blocks this pathway by inhibiting cathepsins, thus preventing the fusion of the viral and endosomal membranes and the subsequent release of the viral genome into the cytoplasm.
Experimental Protocols
The validation of antiviral activity for this compound and the positive controls was conducted using standard in vitro assays. The general methodologies for these key experiments are outlined below.
Cytopathic Effect (CPE) Inhibition Assay
This assay is used to determine the ability of a compound to protect cells from virus-induced cell death.
-
Cell Seeding: Vero E6 cells are seeded into 96-well plates and incubated overnight to form a monolayer.
-
Compound Treatment: The cells are then treated with serial dilutions of the test compound (e.g., this compound, Remdesivir) or a vehicle control.
-
Virus Infection: Following a pre-incubation period with the compound, the cells are infected with a known titer of SARS-CoV-2.
-
Incubation: The plates are incubated for a period of 48-72 hours to allow for viral replication and the development of cytopathic effects in the control wells.
-
Viability Assessment: Cell viability is assessed using a colorimetric or luminescent assay (e.g., MTS or CellTiter-Glo) that measures the metabolic activity of living cells.
-
Data Analysis: The EC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
This assay quantifies the reduction in infectious virus particles in the presence of an antiviral compound.
-
Cell Seeding: Vero E6 cells are seeded in 6-well or 12-well plates and grown to confluency.
-
Virus Treatment: A standardized amount of SARS-CoV-2 is pre-incubated with various concentrations of the antiviral compound.
-
Infection: The cell monolayers are then infected with the treated virus.
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict the spread of the virus to adjacent cells, leading to the formation of localized lesions called plaques.
-
Incubation: The plates are incubated for several days to allow for plaque formation.
-
Staining and Counting: The cells are then fixed and stained (e.g., with crystal violet), and the plaques are counted.
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the untreated virus control, and the EC50 is determined.
Visualizing the Mechanisms
To further illustrate the points of intervention for this compound and the positive controls, the following diagrams depict the experimental workflow and the targeted viral signaling pathways.
Caption: Workflow for validating antiviral activity.
Caption: SARS-CoV-2 lifecycle and inhibitor targets.
References
- 1. SARS-CoV-2 entry into human airway organoids is serine protease-mediated and facilitated by the multibasic cleavage site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of SARS-CoV-2 Entry into Host Cells Using Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A cysteine protease inhibitor blocks SARS-CoV-2 infection of human and monkey cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
GRL0617 and its Derivatives: A Structural and Functional Comparison of Papain-Like Protease Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the papain-like protease (PLpro) inhibitor GRL0617 and its derivatives. The following sections detail their structural differences, comparative efficacy based on experimental data, and the methodologies used in these assessments.
This compound is a noncovalent inhibitor of the papain-like protease (PLpro) of coronaviruses, a crucial enzyme for both viral replication and evasion of the host's innate immune system.[1][2] Its naphthalene-based scaffold has served as a foundation for the development of numerous derivatives with improved potency and antiviral activity.[1][3] Strategic modifications to the this compound structure, such as alterations to the naphthalene ring and extensions of the aromatic amino or orthomethyl groups, have led to derivatives with inhibitory activity in the nanomolar range.[3]
Comparative Efficacy of this compound and Derivatives
The performance of this compound and its derivatives has been quantified through in vitro enzymatic assays to determine their half-maximal inhibitory concentration (IC50) against SARS-CoV-2 PLpro, and through cell-based assays to determine their half-maximal effective concentration (EC50) in inhibiting viral replication. The data presented below summarizes the key findings from various studies.
| Compound | Modification from this compound | PLpro IC50 (µM) | Viral Replication EC50 (µM) | Reference |
| This compound | - | 0.6 - 2.3 | 14.5 - 27.6 | [1][4][5][6][7] |
| Jun9-53-2 | Modified benzylmethylnaphthylethanamine | Not Reported | 8.89 | [4] |
| Jun9-72-2 | Modified benzylmethylnaphthylethanamine | Not Reported | 8.32 | [4] |
| Jun11875 | Biarylphenyl scaffold | 0.0132 (Ki) | Not Reported | [8] |
| Jun12682 | Biarylbenzamide scaffold | < 0.1 | 0.42 - 0.51 | [8] |
| Analogue 19 | Naphthyl subunit modification | 0.44 | 0.18 | [9] |
| Covalent Inhibitor (Cp7) | Fumarate reactive warhead | 0.094 | 1.1 | [8] |
Structural Comparison
The core structure of this compound is 5-amino-2-methyl-N-[(1R)-1-(1-naphthalenyl)ethyl]benzamide. Derivatives have been developed by modifying this scaffold. For example, the Jun9 series involves modifications to the benzylmethylnaphthylethanamine portion.[3] The Jun11 and Jun12 series introduce biarylphenyl and biarylbenzamide scaffolds, respectively, leading to significant improvements in inhibitory constants (Ki).[8] Another strategy has been the development of covalent inhibitors by incorporating a fumarate reactive warhead, which targets the active site cysteine of PLpro.[1]
Signaling Pathway of PLpro and Inhibition by this compound Derivatives
SARS-CoV-2 PLpro plays a dual role in the viral life cycle. Firstly, it cleaves the viral polyprotein to release non-structural proteins essential for forming the replication-transcription complex. Secondly, it acts as a deubiquitinating (DUB) and deISGylating enzyme, removing ubiquitin and ISG15 protein tags from host proteins. This interference with the ubiquitin and ISG15 signaling pathways helps the virus to evade the host's innate immune response, particularly the type I interferon response. This compound and its derivatives inhibit these functions of PLpro, thereby blocking viral replication and restoring the host's antiviral defenses.[2]
Caption: PLpro's dual role in viral replication and immune evasion, and its inhibition by this compound.
Experimental Protocols
PLpro Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This assay quantifies the enzymatic activity of PLpro and the inhibitory effect of compounds like this compound and its derivatives.
Workflow:
Caption: Workflow of the FRET-based PLpro inhibition assay.
Detailed Methodology:
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 PLpro (e.g., 50 nM final concentration).[4][10]
-
FRET substrate (e.g., Z-RLRGG-AMC or Dabcyl-FTLKGGAPTKVTE-Edans, at a concentration near its Km value).[10][11]
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 5 mM DTT, 0.01% Triton X-100).[4]
-
Test compounds (this compound and its derivatives) at various concentrations.
-
384-well plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Add the PLpro enzyme solution to the wells of a 384-well plate.
-
Add the test compounds at desired concentrations to the wells containing the enzyme.
-
Incubate the enzyme-compound mixture at a specified temperature (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).[4][10]
-
Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Immediately measure the fluorescence signal (e.g., excitation at 360 nm and emission at 460 nm) over time.[4][10]
-
The rate of increase in fluorescence is proportional to the PLpro activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
SARS-CoV-2 Replication Assay (Plaque Assay)
This assay is the gold standard for quantifying the amount of infectious virus and is used to determine the EC50 of antiviral compounds.
Workflow:
Caption: General workflow for a SARS-CoV-2 plaque assay.
Detailed Methodology:
-
Cell Culture:
-
Infection:
-
Prepare serial dilutions of the SARS-CoV-2 virus stock.
-
Remove the cell culture medium and infect the cells with the virus dilutions for a set adsorption period (e.g., 1 hour at 37°C).[12]
-
-
Treatment and Overlay:
-
During or after infection, add the test compounds at various concentrations.
-
After the adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or microcrystalline cellulose) to restrict virus spread and allow for the formation of localized plaques.[12]
-
-
Incubation and Visualization:
-
Incubate the plates for 2-3 days to allow for plaque formation.[12]
-
Fix the cells (e.g., with 10% neutral buffered formalin).
-
Stain the cells with a dye such as crystal violet, which stains living cells. Plaques will appear as clear zones where cells have been killed by the virus.
-
-
Data Analysis:
-
Count the number of plaques for each virus dilution and compound concentration.
-
Calculate the viral titer (in plaque-forming units per ml) and the percent inhibition of viral replication for each compound concentration.
-
Determine the EC50 value by plotting the percent inhibition against the compound concentration.
-
References
- 1. A covalent inhibitor targeting the papain-like protease from SARS-CoV-2 inhibits viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Design of inhibitors of SARS-CoV-2 papain-like protease deriving from this compound: Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of SARS-CoV-2 papain-like protease inhibitors through a combination of high-throughput screening and FlipGFP-based reporter assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of SARS-CoV-2 PLpro Inhibitors for COVID-19 Antiviral Therapy Leveraging Binding Cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design of SARS-CoV-2 papain-like protease inhibitor with antiviral efficacy in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential Inhibitors Targeting Papain-Like Protease of SARS-CoV-2: Two Birds With One Stone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reframeDB [reframedb.org]
- 11. A robust high-throughput fluorescence polarization assay for rapid screening of SARS-CoV-2 papain-like protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Propagation, Inactivation, and Safety Testing of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for in vitro fluorescence assay of papain-like protease and cell-based immunofluorescence assay of coronavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
GRL0617: A Comparative Analysis of IC50 and EC50 Values Across Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
GRL0617 has emerged as a significant non-covalent inhibitor of the papain-like protease (PLpro) of coronaviruses, a critical enzyme for viral replication and a key antagonist of the host's innate immune response. This guide provides a comprehensive comparison of its inhibitory (IC50) and effective (EC50) concentrations reported across various preclinical studies, offering valuable data for researchers in virology and drug discovery.
Quantitative Efficacy of this compound: A Summary of In Vitro Studies
The following table summarizes the reported IC50 and EC50 values for this compound against its primary target, the viral PLpro, its effect on viral replication in cell culture, and its off-target effects on human cytochrome P450 (CYP) enzymes.
| Target/Assay | Organism/System | IC50 Value (µM) | EC50 Value (µM) | Reference |
| Papain-like Protease (PLpro) | SARS-CoV | 0.6 | - | [1][2][3][4][5][6][7] |
| Papain-like Protease (PLpro) | SARS-CoV-2 | 0.8 | - | [3] |
| Papain-like Protease (PLpro) | SARS-CoV-2 | 2.1 | - | [4][8][9] |
| Viral Replication | SARS-CoV (in Vero E6 cells) | - | 14.5 | [1][2] |
| Viral Replication | SARS-CoV (in Vero E6 cells) | - | 15 | [4][6][7] |
| Viral Replication | SARS-CoV-2 (in Vero E6 cells) | - | 21 ± 2 | [8][9] |
| Viral Replication | SARS-CoV-2 (in Calu-3 cells) | - | 27.6 | [10] |
| CYP2C9 | Human Liver Microsomes | 7.6 (6.3–9.2) | - | [11] |
| CYP3A4 (Midazolam) | Human Liver Microsomes | 10.9 (8.7–13.6) | - | [11] |
| CYP3A4 (Testosterone) | Human Liver Microsomes | 8.0 (6.4–10.1) | - | [11] |
| CYP1A2 | Human Liver Microsomes | 59.6 (42.9–82.7) | - | [11] |
| CYP2B6 | Human Liver Microsomes | 22.6 (11.0–46.2) | - | [11] |
| CYP2C19 | Human Liver Microsomes | 27.5 (22.4–33.8) | - | [11] |
Understanding the Mechanism of Action of this compound
This compound is a selective and competitive non-covalent inhibitor of the coronavirus papain-like protease (PLpro)[2][4][6]. Its unique mechanism of action involves binding to the S3-S4 subsites of the enzyme, which induces a conformational change in a loop region that subsequently blocks the active site[4][5]. This prevents PLpro from carrying out its essential functions in the viral life cycle.
The inhibition of PLpro by this compound has a dual effect. Firstly, it directly hampers viral polyprotein processing, a crucial step for the maturation of viral replication machinery. Secondly, it counteracts the viral suppression of the host's innate immune response. PLpro is known to cleave ubiquitin and ISG15 from host proteins, thereby dampening the type I interferon signaling pathway. By inhibiting this deubiquitinating and deISGylating activity, this compound helps to restore the host's antiviral immune signaling[3][12].
Experimental Methodologies
The determination of IC50 and EC50 values for this compound involves a range of standardized laboratory procedures. Below are detailed descriptions of the typical experimental protocols employed in the cited studies.
PLpro Enzymatic Inhibition Assay (IC50 Determination)
A common method to determine the IC50 of this compound against PLpro is a fluorescence resonance energy transfer (FRET)-based assay.
-
Reagents and Materials : Recombinant SARS-CoV or SARS-CoV-2 PLpro, a fluorogenic peptide substrate such as RLRGG-AMC, this compound compound, assay buffer (e.g., Tris-HCl with DTT), and 384-well plates.
-
Procedure :
-
A dilution series of this compound is prepared in the assay buffer.
-
Recombinant PLpro enzyme is pre-incubated with the various concentrations of this compound for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate (e.g., RLRGG-AMC).
-
The fluorescence intensity is measured over time using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis : The rate of substrate cleavage is calculated from the linear phase of the fluorescence curve. The percentage of inhibition at each this compound concentration is determined relative to a DMSO control. The IC50 value is then calculated by fitting the dose-response curve to a four-parameter logistic equation.
Antiviral Cell-Based Assay (EC50 Determination)
The antiviral efficacy of this compound is typically assessed in cell culture models using susceptible cell lines like Vero E6 or Calu-3.
-
Cell Culture and Infection :
-
Vero E6 or Calu-3 cells are seeded in 96-well plates and grown to a specific confluency.
-
The cells are treated with a serial dilution of this compound for a short period before being infected with SARS-CoV or SARS-CoV-2 at a defined multiplicity of infection (MOI).
-
-
Incubation : The infected cells are incubated for a period that allows for viral replication and, in some assays, the development of a cytopathic effect (CPE) (e.g., 48-72 hours).
-
Quantification of Viral Replication :
-
qRT-PCR : Viral RNA is extracted from the cell culture supernatant, and the number of viral copies is quantified using quantitative reverse transcription-polymerase chain reaction (qRT-PCR).
-
CPE Assay : The cytopathic effect is visually scored or quantified using a cell viability assay (e.g., CCK8 or MTT assay).
-
-
Data Analysis : The EC50 value is determined by plotting the percentage of viral replication inhibition (for qRT-PCR) or cell viability (for CPE assays) against the log concentration of this compound and fitting the data to a dose-response curve.
Cytochrome P450 Inhibition Assay (IC50 Determination)
The potential for drug-drug interactions is assessed by measuring the inhibitory effect of this compound on various human cytochrome P450 isoforms.
-
System : The assay is typically performed using human liver microsomes (HLMs) which contain a mixture of CYP enzymes.
-
Procedure :
-
This compound at various concentrations is incubated with HLMs and a specific probe substrate for each CYP isoform (e.g., midazolam for CYP3A4, tolbutamide for CYP2C9).
-
The reaction is initiated by the addition of an NADPH-regenerating system.
-
After a set incubation time, the reaction is quenched, and the formation of the metabolite of the probe substrate is quantified using liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis : The IC50 value is calculated by determining the concentration of this compound that causes a 50% reduction in the formation of the specific metabolite.
References
- 1. A covalent inhibitor targeting the papain-like protease from SARS-CoV-2 inhibits viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GRL 0617 | Papain-like Proteases | Tocris Bioscience [tocris.com]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. GRL-0617 - Focus Biomolecules [mayflowerbio.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design of SARS-CoV-2 PLpro Inhibitors for COVID-19 Antiviral Therapy Leveraging Binding Cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | In vitro metabolic characterization of the SARS-CoV-2 papain-like protease inhibitors this compound and HY-17542 [frontiersin.org]
- 12. drugtargetreview.com [drugtargetreview.com]
GRL0617: A Comparative Guide to its Cross-Reactivity with Viral Proteases
For Researchers, Scientists, and Drug Development Professionals
GRL0617 is a potent, non-covalent inhibitor of the papain-like protease (PLpro) of SARS-CoV and SARS-CoV-2. Its specificity is a critical factor in its development as a potential antiviral therapeutic. This guide provides a comparative analysis of this compound's cross-reactivity with other viral and human proteases, supported by experimental data and detailed methodologies.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound has been evaluated against a panel of viral and human proteases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized in the table below.
| Protease Target | Virus/Organism | IC50 (µM) | Reference |
| Papain-like Protease (PLpro) | SARS-CoV | 0.6 | [1][2] |
| Papain-like Protease (PLpro) | SARS-CoV-2 | 0.8 - 2.5 | [3][4] |
| Papain-like Protease (PLpro) | MERS-CoV | Ineffective | [4] |
| Papain-like Protease 2 (PLP2) | Human coronavirus NL63 | > 50 | [5] |
| Deubiquitinating Enzyme (DUB) | Human (HAUSP/USP7) | > 50 | [5] |
| Deubiquitinating Enzyme (DUB) | Human (USP18) | > 50 | [5] |
| Deubiquitinating Enzyme (DUB) | Human (UCH-L1) | > 50 | [5] |
| Deubiquitinating Enzyme (DUB) | Human (UCH-L3) | > 50 | [5] |
Key Findings:
-
This compound demonstrates high potency against the PLpro of both SARS-CoV and SARS-CoV-2, with IC50 values in the sub-micromolar to low micromolar range.[1][2][3][4]
-
The compound shows remarkable specificity, as it is ineffective against the PLpro of MERS-CoV.[4]
-
This compound exhibits a favorable safety profile in terms of off-target effects on host enzymes, with no significant inhibition of several tested human deubiquitinating enzymes (DUBs) or the papain-like protease from the common cold coronavirus NL63.[5]
Experimental Protocols
The following methodologies are representative of the key experiments cited in this guide for determining the inhibitory activity of this compound.
In Vitro Protease Inhibition Assay (Fluorescence-Based)
This assay quantifies the enzymatic activity of a protease by measuring the cleavage of a fluorogenic substrate.
Materials:
-
Recombinant viral protease (e.g., SARS-CoV-2 PLpro)
-
Fluorogenic substrate (e.g., Z-RLRGG-AMC)
-
This compound inhibitor
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the recombinant protease to each well.
-
Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 460 nm for AMC-based substrates).
-
Calculate the initial reaction rates from the linear phase of the fluorescence curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Antiviral Assay
This assay assesses the ability of an inhibitor to protect cells from virus-induced cytopathic effects (CPE).
Materials:
-
Vero E6 cells (or other susceptible cell lines)
-
SARS-CoV-2 virus stock
-
This compound inhibitor
-
Cell culture medium (e.g., DMEM supplemented with fetal bovine serum)
-
96-well clear microplates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed Vero E6 cells in a 96-well plate and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the this compound dilutions.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubate the plates for a period sufficient to observe CPE (e.g., 48-72 hours).
-
Assess cell viability by adding a cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a luminometer.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value (half-maximal effective concentration).
Visualizing the Impact of this compound
The following diagrams illustrate the mechanism of action of this compound and its role in counteracting viral strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A noncovalent class of papain-like protease/deubiquitinase inhibitors blocks SARS virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of SARS-CoV-2 papain-like protease inhibitors through a combination of high-throughput screening and FlipGFP-based reporter assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel and Highly Potent Inhibitors of SARS CoV-2 Papain-Like Protease Through Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, Molecular Dynamics Simulations, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
GRL0617 as a Reference Compound in Papain-like Protease (PLpro) Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GRL0617 with other alternative Papain-like Protease (PLpro) inhibitors, supported by experimental data. It is designed to assist researchers in selecting the appropriate reference compound for their screening assays.
Introduction to PLpro and this compound
The papain-like protease (PLpro) is a critical enzyme for the replication of coronaviruses, including SARS-CoV and SARS-CoV-2.[1][2] It is responsible for cleaving the viral polyprotein to generate functional non-structural proteins.[1][3][4] Furthermore, PLpro can remove ubiquitin and ISG15 modifications from host cell proteins, which helps the virus evade the host's innate immune response.[3][5][6] These dual functions make PLpro an attractive target for the development of antiviral therapies.[3][5]
This compound is a well-characterized, non-covalent, and competitive inhibitor of coronavirus PLpro.[7][8][9] It has been widely used as a reference compound in the screening and development of new PLpro inhibitors due to its selectivity and established mechanism of action.[9][10] this compound inhibits PLpro by binding to the S3-S4 subsites of the enzyme, inducing a conformational change that blocks access to the catalytic site.[9]
This compound as a Reference Standard
This compound serves as a valuable benchmark in PLpro inhibitor screening for several reasons:
-
Established Potency: It exhibits consistent inhibitory activity against both SARS-CoV and SARS-CoV-2 PLpro in the low micromolar range.[11]
-
Mechanism of Action: Its non-covalent and competitive inhibition mechanism provides a clear basis for comparison with novel inhibitors.[7][8][9]
-
Selectivity: this compound shows selectivity for viral PLpro and does not inhibit human deubiquitinating enzymes, making it a specific tool for targeting the viral enzyme.[11]
-
Commercial Availability: The compound is readily available from multiple chemical suppliers, ensuring accessibility for the research community.
Comparative Performance of PLpro Inhibitors
The following table summarizes the inhibitory potency of this compound in comparison to other known PLpro inhibitors. The data is presented as IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values, which are standard measures of a compound's effectiveness in biochemical and cell-based assays, respectively.
| Compound | Target PLpro | IC50 (µM) | EC50 (µM) | Notes |
| This compound | SARS-CoV | 0.6 [7][8][11] | 14.5 - 15 [7][8] | Reference Compound |
| SARS-CoV-2 | 0.8 - 2.1 [11][12] | >10 [9] | ||
| YM155 | SARS-CoV-2 | 2.47[4] | 0.17[4] | Anticancer drug candidate. |
| Cryptotanshinone | SARS-CoV-2 | 5.63[4] | 0.70[13] | Active ingredient from Salvia miltiorrhiza. |
| Tanshinone I | SARS-CoV-2 | 2.21[4] | - | Active ingredient from Salvia miltiorrhiza. |
| Jun9-72-2 | SARS-CoV-2 | 0.44[13] | 0.18[13] | Optimized analogue of this compound. |
| Jun9-75-4 | SARS-CoV-2 | - | - | Optimized analogue of this compound with improved antiviral activity.[13] |
| XR8-24 | SARS-CoV-2 | 0.56[14] | - | Potent non-covalent inhibitor. |
| Olmutinib | SARS-CoV-2 | 0.54[2] | - | Kinase inhibitor identified as a PLpro inhibitor. |
| Mefloquine | SARS-CoV-2 | Similar to this compound[15] | - | FDA-approved antimalarial drug. |
| 6-Thioguanine (6-TG) | SARS-CoV-2 | - | 2.13[13] | Clinically approved anticancer drug. |
Experimental Protocols
A common method for screening PLpro inhibitors is a fluorescence-based enzymatic assay. Below is a representative protocol.
PLpro Fluorescence Resonance Energy Transfer (FRET)-Based Assay
This assay measures the cleavage of a fluorogenic substrate by PLpro.
Materials:
-
Recombinant SARS-CoV-2 PLpro
-
Fluorogenic substrate (e.g., Z-RLRGG-AMC)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 1 mM DTT, 0.1 mg/mL BSA, 0.01% Triton X-100[3]
-
Test compounds and this compound (as a positive control) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and this compound in DMSO.
-
Enzyme and Compound Incubation:
-
Reaction Initiation:
-
Add 25 µL of assay buffer containing 100 µM of the fluorogenic substrate (Z-RLRGG-AMC) to each well to start the reaction.[3]
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence intensity versus time).
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls to determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Visualizations
The following diagrams illustrate key concepts in PLpro inhibition and screening.
Caption: Mechanism of PLpro action and its inhibition by this compound.
Caption: A typical workflow for screening PLpro inhibitors.
Caption: Role of this compound as a positive control in screening assays.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reframeDB [reframedb.org]
- 4. High-throughput screening identifies established drugs as SARS-CoV-2 PLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. scispace.com [scispace.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. GRL-0617 - Wikipedia [en.wikipedia.org]
- 11. GRL 0617 | Papain-like Protease Inhibitors: R&D Systems [rndsystems.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Potential Inhibitors Targeting Papain-Like Protease of SARS-CoV-2: Two Birds With One Stone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Non-Covalent Inhibitors for SARS-CoV-2 PLpro: Integrating Virtual Screening, Synthesis, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scienceopen.com [scienceopen.com]
A Comparative Analysis of G-RL0617 and Covalent PLpro Inhibitors for SARS-CoV-2
A detailed examination of two prominent classes of inhibitors targeting the papain-like protease (PLpro) of SARS-CoV-2, a critical enzyme for viral replication and immune evasion. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of the non-covalent inhibitor GRL0617 and various covalent inhibitors, supported by experimental data and detailed methodologies.
The emergence of SARS-CoV-2 has spurred intensive research into antiviral therapeutics, with the virus's papain-like protease (PLpro) being a prime target. PLpro plays a dual role: it is essential for processing the viral polyprotein to form the replication-transcription complex, and it strips ubiquitin and ISG15 modifications from host proteins, thereby dampening the innate immune response.[1][2][3] This guide contrasts the non-covalent inhibitor this compound with the class of covalent inhibitors that form a permanent bond with the enzyme.
Mechanism of Action and Binding Sites
This compound is a non-covalent inhibitor that binds to a region of PLpro that overlaps with the substrate-binding site but does not extend to the catalytic triad (Cys111-His272-Asp286).[4] Its binding induces a conformational change in the enzyme and blocks the binding of the C-terminus of ISG15, a key molecule in the host's antiviral response.[5][6] The interaction involves a critical hydrogen bond with Asp164 and an edge-to-face interaction between the naphthalene group of this compound and Tyr268 of PLpro.[4][7]
Covalent inhibitors , on the other hand, are designed to form an irreversible covalent bond with the catalytic cysteine residue (Cys111) of PLpro.[8] This mechanism of action leads to the permanent inactivation of the enzyme. Various "warheads," or reactive electrophilic groups, have been incorporated into inhibitor designs to achieve this covalent modification.[9]
Quantitative Comparison of Inhibitory Activity
The following tables summarize the in vitro and cell-based inhibitory activities of this compound and selected covalent PLpro inhibitors against SARS-CoV-2 PLpro.
| Inhibitor | Type | Target | IC50 (µM) | Ki (µM) | Reference |
| This compound | Non-covalent | SARS-CoV PLpro | 0.6 | 0.49 | [10][11] |
| This compound | Non-covalent | SARS-CoV-2 PLpro | ~2.0 - 2.1 | - | [5][12] |
| VIR251 | Covalent | SARS-CoV-2 PLpro | - | - | [12] |
| Ebselen | Covalent | SARS-CoV-2 PLpro | - | - | [12] |
| Compound [I] | Covalent | SARS-CoV-2 PLpro | 0.14 | - | [13] |
| HUP0109 | Covalent | SARS-CoV-2 PLpro | 0.02 | - | [14] |
| DX-027 | Covalent | SARS-CoV-2 PLpro | 0.06 | - | [14] |
| Compound 1 | Covalent | SARS-CoV-2 PLpro | 18 | - | [15] |
Table 1: Biochemical Inhibitory Activity. This table compares the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) of this compound and various covalent inhibitors against PLpro.
| Inhibitor | Cell Line | EC50 (µM) | Reference |
| This compound | Vero E6 | 14.5 - 23.64 | [10][11][16] |
| Ebselen | - | 4.67 | [12] |
| Compound [I] | - | 0.21 | [13] |
| HUP0109 | A549:hACE2 | 0.05 | [14] |
| DX-027 | - | 0.1 | [14] |
Table 2: Cell-Based Antiviral Activity. This table presents the half-maximal effective concentration (EC50) of the inhibitors in preventing viral replication in cell culture.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
Biochemical PLpro Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This assay quantitatively measures the enzymatic activity of PLpro and the inhibitory effect of compounds.
-
Reagents and Materials:
-
Purified recombinant SARS-CoV-2 PLpro.
-
Fluorogenic peptide substrate, such as Z-RLRGG-AMC or Dabcyl-FRLKGGAPIKGV-Edans.[6][17]
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT).
-
Test compounds (this compound, covalent inhibitors) dissolved in DMSO.
-
384-well assay plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
A solution of PLpro is pre-incubated with varying concentrations of the test inhibitor (or DMSO as a control) in the assay buffer for a defined period (e.g., 30 minutes) at room temperature.[7]
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The fluorescence intensity is monitored over time at appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 465 nm emission for AMC-based substrates).[18]
-
The initial reaction rates are calculated from the linear phase of the fluorescence signal progression.
-
The IC50 values are determined by plotting the percentage of PLpro inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based Antiviral Assay
This assay assesses the ability of an inhibitor to protect cells from virus-induced cytopathic effects (CPE) or to reduce viral replication.
-
Reagents and Materials:
-
Vero E6 or Caco2-hACE2 cells.[16]
-
SARS-CoV-2 virus stock.
-
Cell culture medium (e.g., DMEM supplemented with fetal bovine serum).
-
Test compounds.
-
Reagents for quantifying cell viability (e.g., CellTiter-Glo) or viral load (e.g., qRT-PCR).
-
-
Procedure:
-
Cells are seeded in 96-well plates and incubated overnight.
-
The cells are then treated with serial dilutions of the test compounds for a short period before being infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
After a suitable incubation period (e.g., 48-72 hours), the antiviral activity is assessed.
-
For CPE-based assays, cell viability is measured. The EC50 is the concentration of the compound that protects 50% of the cells from virus-induced death.
-
For viral load reduction assays, the amount of viral RNA in the supernatant is quantified by qRT-PCR. The EC50 is the concentration that reduces the viral load by 50%.
-
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) illustrate key processes.
Figure 1: Dual roles of PLpro in the viral lifecycle and host immune suppression, and the intervention points for this compound and covalent inhibitors.
Figure 2: A generalized workflow for the biochemical and cell-based assays used to evaluate PLpro inhibitors.
References
- 1. A cell-based Papain-like Protease (PLpro) activity assay for rapid detection of active SARS-CoV-2 infections and antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. researchgate.net [researchgate.net]
- 5. The complex structure of this compound and SARS-CoV-2 PLpro reveals a hot spot for antiviral drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potent and selective covalent inhibition of the papain-like protease from SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Atomistic-Level Description of the Covalent Inhibition of SARS-CoV-2 Papain-like Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Frontiers | Potential Inhibitors Targeting Papain-Like Protease of SARS-CoV-2: Two Birds With One Stone [frontiersin.org]
- 13. Discovery of covalent inhibitors of SARS-CoV-2 PLpro | BioWorld [bioworld.com]
- 14. biorxiv.org [biorxiv.org]
- 15. A covalent inhibitor targeting the papain-like protease from SARS-CoV-2 inhibits viral replication - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00426K [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ubpbio.com [ubpbio.com]
- 18. researchgate.net [researchgate.net]
Validating GRL0617 On-Target Effects: A Comparative Guide to Genetic Approaches
For researchers, scientists, and drug development professionals, establishing the on-target efficacy of a small molecule inhibitor is a critical step in preclinical validation. This guide provides a comprehensive comparison of the pharmacological inhibitor GRL0617 with genetic approaches for validating its on-target effects on the SARS-CoV-2 papain-like protease (PLpro).
This compound is a non-covalent inhibitor of the papain-like protease (PLpro) of SARS-CoV and SARS-CoV-2.[1][2] Its mechanism of action involves blocking the deubiquitinating (DUB) and deISGylating activities of PLpro.[3][4] This inhibition restores the host's innate immune response, which is often suppressed by the virus. Specifically, this compound prevents PLpro from removing ubiquitin and interferon-stimulated gene 15 (ISG15) from host proteins like Interferon Regulatory Factor 3 (IRF3), a key transcription factor in the type I interferon response.[3] This guide will objectively compare the use of this compound to genetic methods, such as CRISPR/Cas9 knockout and siRNA knockdown of PLpro, in validating these on-target effects.
Quantitative Comparison of this compound and Genetic Approaches
While direct head-to-head studies quantitatively comparing this compound with genetic knockdown or knockout of PLpro are not extensively available in the reviewed literature, we can synthesize data from various studies to draw a comparative picture. The following table summarizes the expected and reported outcomes based on the inhibition of PLpro activity through pharmacological and genetic means.
| Parameter | This compound Inhibition | PLpro Genetic Knockdown/Knockout | Key Findings & References |
| PLpro Enzymatic Activity | Dose-dependent inhibition of deubiquitinating and deISGylating activity. | Complete or significant reduction of PLpro enzymatic activity. | This compound exhibits IC50 values in the low micromolar range against PLpro.[2][5] Genetic approaches are expected to abolish or severely diminish enzymatic function. |
| Viral Replication | Inhibition of SARS-CoV-2 replication with EC50 values in the micromolar range.[1][5] | Studies on related coronaviruses show that PLpro is essential for viral replication; its knockout is expected to severely impair or block viral propagation.[6][7] | Both pharmacological inhibition and genetic ablation of PLpro are anticipated to have a significant antiviral effect. |
| Host Innate Immune Response | Restoration of type I interferon pathway signaling, evidenced by increased IRF3 activation and ISGylation of host proteins.[3][8] | Expected to mimic the effects of this compound, leading to a restored innate immune response in the presence of viral components that would otherwise be suppressed by PLpro. | The primary mechanism of both approaches converges on preventing PLpro-mediated immune evasion. |
| ISGylation of Host Proteins | Increased levels of ISGylated host proteins in the presence of this compound.[4][5] | Knockdown of ISG15 has been shown to enhance SARS-CoV-2 replication, suggesting that the absence of PLpro's deISGylating activity would lead to increased ISGylation and an antiviral state.[9] | Both methods are expected to result in a similar cellular phenotype of enhanced ISGylation. |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed protocols for key experiments are provided below.
CRISPR/Cas9-Mediated Knockout of PLpro
This protocol outlines the general steps for generating a PLpro knockout cell line using CRISPR/Cas9 technology.
1. gRNA Design and Cloning:
-
Design two or more single-guide RNAs (sgRNAs) targeting a critical early exon of the PLpro coding sequence within the viral genome or an expression plasmid.
-
Utilize online CRISPR design tools to minimize off-target effects.
-
Synthesize and clone the designed sgRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
2. Lentivirus Production and Transduction:
-
Co-transfect the sgRNA/Cas9 plasmid with packaging and envelope plasmids into a suitable packaging cell line (e.g., HEK293T).
-
Harvest the lentiviral particles from the supernatant after 48-72 hours.
-
Transduce the target cells (e.g., A549-ACE2) with the lentiviral particles in the presence of polybrene.
3. Selection and Clonal Isolation:
-
Select for transduced cells using an appropriate selection marker (e.g., puromycin).
-
Perform single-cell sorting or limiting dilution to isolate clonal populations.
4. Knockout Validation:
-
Expand clonal populations and extract genomic DNA.
-
Perform PCR amplification of the target region followed by Sanger sequencing or next-generation sequencing to identify insertions or deletions (indels).
-
Confirm the absence of PLpro protein expression by Western blot analysis.
siRNA-Mediated Knockdown of PLpro
This protocol describes the transient knockdown of PLpro expression using small interfering RNAs.
1. siRNA Design and Synthesis:
-
Design at least two independent siRNAs targeting the PLpro mRNA sequence.
-
Include a non-targeting (scrambled) siRNA as a negative control.
-
Synthesize the siRNA duplexes.
2. Transfection:
-
Seed the target cells (e.g., Vero E6 or Calu-3) to achieve 50-70% confluency on the day of transfection.
-
Prepare siRNA-lipid complexes using a suitable transfection reagent according to the manufacturer's instructions.
-
Add the complexes to the cells and incubate for 24-72 hours.
3. Knockdown Validation:
-
Harvest the cells at different time points post-transfection.
-
Assess PLpro mRNA knockdown by RT-qPCR.
-
Confirm the reduction of PLpro protein levels by Western blot analysis.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify the direct binding of a compound to its target protein in a cellular context.
1. Cell Treatment:
-
Treat intact cells with various concentrations of this compound or a vehicle control (DMSO) for a defined period.
2. Thermal Challenge:
-
Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
3. Lysis and Separation:
-
Lyse the cells and separate the soluble protein fraction from the aggregated protein fraction by centrifugation.
4. Protein Quantification:
-
Analyze the amount of soluble PLpro in each sample by Western blot or mass spectrometry.
-
A positive target engagement is indicated by a shift in the melting curve of PLpro to a higher temperature in the presence of this compound.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the PLpro signaling pathway, the experimental workflow for genetic validation, and the logical relationship between this compound and its target.
Conclusion
Validating the on-target effects of small molecule inhibitors is paramount in drug discovery. This guide demonstrates that both pharmacological inhibition with this compound and genetic ablation of PLpro are expected to yield congruent results: the inhibition of viral replication and the restoration of the host's innate immune response. While direct comparative quantitative data is an area for future research, the convergence of outcomes from these distinct methodologies provides a robust validation of PLpro as the bona fide target of this compound. The provided protocols and diagrams serve as a resource for researchers seeking to independently verify these findings and further investigate the therapeutic potential of targeting the SARS-CoV-2 papain-like protease.
References
- 1. A covalent inhibitor targeting the papain-like protease from SARS-CoV-2 inhibits viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The complex structure of this compound and SARS-CoV-2 PLpro reveals a hot spot for antiviral drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identifying structural–functional analogue of this compound, the only well-established inhibitor for papain-like protease (PLpro) of SARS-CoV2 from the pool of fungal metabolites using docking and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coronaviral PLpro proteases and the immunomodulatory roles of conjugated versus free Interferon Stimulated Gene product-15 (ISG15) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The complex structure of this compound and SARS-CoV-2 PLpro reveals a hot spot for antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. The Role of Papain-Like Protease (Plpro) Domain of Nsp3 in Coronavirus Replication and Evasion of Host Immunity – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. SARS-CoV-2 papain-like protease inhibits ISGylation of the viral nucleocapsid protein to evade host anti-viral immunity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for GRL0617: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This document provides essential logistical and safety information for the proper disposal of GRL0617, a noncovalent inhibitor of the coronavirus papain-like protease (PLpro).
This compound is utilized in research to inhibit SARS-CoV-2 viral replication and induce antiviral immune signaling pathways. Understanding its physical and chemical properties is the first step toward safe handling and disposal. While Safety Data Sheets (SDS) for this compound do not classify it as a hazardous substance, adherence to standard laboratory safety protocols is crucial.
This compound: Key Data for Handling and Disposal
To facilitate safe laboratory practices, the following table summarizes the essential quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 304.39 g/mol | |
| Formula | C₂₀H₂₀N₂O | |
| Appearance | White to off-white solid | R&D Systems SDS |
| Purity | ≥98% (HPLC) | |
| Storage Temperature | -20°C | |
| Solubility | Soluble in DMSO (to 100 mM) and ethanol (to 100 mM) | |
| CAS Number | 1093070-16-6 |
Experimental Protocols: Preparing this compound Stock Solutions
The most common procedure involving this compound is the preparation of stock solutions for in vitro assays. Given its solubility, Dimethyl Sulfoxide (DMSO) is the preferred solvent.
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound to room temperature to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile, chemically resistant container. For example, to prepare 1 mL of a 10 mM solution, you would need 3.04 mg of this compound.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the solid this compound. Using the previous example, add 1 mL of DMSO.
-
Mixing: Vortex or sonicate the solution until the this compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C.
Step-by-Step Disposal Procedures for this compound
The appropriate disposal method for this compound depends on its physical state (solid or in solution) and local regulations. The following procedures are based on general guidelines for non-hazardous laboratory chemicals.
Disposal of Solid this compound Waste
Uncontaminated, expired, or unwanted solid this compound should be disposed of as non-hazardous solid chemical waste.
-
Containment: Ensure the solid this compound is in a securely sealed container. The original vial is ideal.
-
Labeling: Clearly label the container as "this compound" and "Non-hazardous solid chemical waste for disposal."
-
Segregation: Place the container in a designated waste area for non-hazardous solids, separate from liquid waste and general trash.
-
Institutional Protocol: Follow your institution's specific procedures for the collection and disposal of non-hazardous chemical waste. Some institutions may require it to be placed in a larger, overpack drum.
Disposal of this compound Solutions
Solutions of this compound, typically in DMSO, should be treated as organic solvent waste.
-
Waste Collection: Collect all this compound solutions in a dedicated, properly labeled, and sealed waste container for organic solvents. Do not mix with aqueous or halogenated waste unless permitted by your institution's waste management program.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical names of all components (e.g., "this compound in Dimethyl Sulfoxide"), and their approximate concentrations.
-
Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's environmental health and safety (EHS) department.
-
Dilute Aqueous Solutions: For very dilute, non-hazardous aqueous solutions (concentrations less than 1%), some institutions may permit drain disposal with copious amounts of water.[1] However, it is imperative to consult and adhere to your local and institutional regulations before disposing of any chemical down the drain. Given that this compound is typically dissolved in DMSO, this method is generally not recommended.
Personal Protective Equipment (PPE)
When handling this compound in solid form or in solution, the following personal protective equipment should be worn:
-
Gloves: Nitrile or butyl rubber gloves are recommended, especially when working with DMSO solutions, as DMSO can facilitate skin absorption of other chemicals.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat to protect from spills.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always prioritize your institution's specific guidelines and consult your environmental health and safety department with any questions.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
